molecular formula C9H13NO B2745047 2-Methyl-2-(pyridin-2-yl)propan-1-ol CAS No. 34995-30-7

2-Methyl-2-(pyridin-2-yl)propan-1-ol

Cat. No.: B2745047
CAS No.: 34995-30-7
M. Wt: 151.209
InChI Key: MSNGDXFIDIGZST-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyridin-2-yl)propan-1-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.209. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-(pyridin-2-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(pyridin-2-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-pyridin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,7-11)8-5-3-4-6-10-8/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNGDXFIDIGZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34995-30-7
Record name 2-methyl-2-(pyridin-2-yl)propan-1-ol
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Foundational & Exploratory

chemical structure of 2-methyl-2-pyridin-2-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph Subject: Structural Analysis, Synthesis, and Medicinal Utility CAS Registry Number: 34995-30-7

Executive Summary: The Structural Imperative

In the landscape of medicinal chemistry, 2-methyl-2-(pyridin-2-yl)propan-1-ol represents a "privileged scaffold"—a molecular fragment that inherently improves the drug-like properties of a compound. While it appears chemically simple, its value lies in the gem-dimethyl effect (Thorpe-Ingold effect).

By placing two methyl groups on the carbon linking the pyridine ring and the hydroxymethyl group, this molecule introduces significant conformational restriction. This restriction reduces the entropic penalty of binding to biological targets, making it a high-value building block for fragment-based drug discovery (FBDD) and coordination chemistry.

Chemical Identity Table
PropertySpecification
IUPAC Name 2-Methyl-2-(pyridin-2-yl)propan-1-ol
Common Identifier

-Dimethyl-2-pyridineethanol
CAS Number 34995-30-7
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
SMILES CC(C)(CO)C1=CC=CC=N1
Key Functional Groups Pyridine (Basic N), Primary Alcohol (-OH), Quaternary Carbon

Structural Dynamics & Pharmacophore Analysis

The Gem-Dimethyl Effect

The defining feature of this molecule is the quaternary carbon at the


-position relative to the pyridine ring. In a standard ethyl linker (Py-CH

-CH

-OH), the chain has high rotational freedom.

In 2-methyl-2-(pyridin-2-yl)propan-1-ol , the two methyl groups clash sterically with the pyridine ring and the hydroxymethyl group. This forces the molecule into a "pre-organized" conformation.

  • Medicinal Benefit: When this fragment is incorporated into a drug, the molecule spends more time in its bioactive conformation. This increases affinity for the target protein because the "entropic cost" of freezing the molecule into the binding pocket has already been "paid" synthetically.

  • Solubility: The methyl groups disrupt planar stacking of the pyridine rings, often improving solubility in organic solvents compared to the non-methylated analog.

Chelation Potential

The nitrogen atom of the pyridine (a soft base) and the oxygen of the alcohol (a hard base) are positioned to form stable 6-membered chelate rings with transition metals.

  • Bite Angle: The

    
     backbone creates a specific bite angle ideal for coordinating Zinc (
    
    
    
    ) or Copper (
    
    
    ) in metallo-enzyme mimics.

Synthesis Protocol: The Dialkylation-Reduction Route

While various routes exist, the most robust method for generating the quaternary center without over-alkylation side products is the Dialkylation of Ethyl 2-pyridylacetate followed by Hydride Reduction .

Reaction Pathway Diagram

SynthesisPathway Start Ethyl 2-pyridylacetate (Precursor) Inter Intermediate: Ethyl 2-methyl-2-(pyridin-2-yl)propanoate Start->Inter 1. NaH (2.5 eq), THF, 0°C 2. MeI (2.5 eq) Product Target: 2-Methyl-2-(pyridin-2-yl)propan-1-ol Inter->Product LiAlH4 (1.2 eq) THF, Reflux

Figure 1: Two-step synthesis ensuring formation of the quaternary center.

Detailed Experimental Methodology

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

Step 1: Gem-Dimethylation

Objective: Convert the active methylene of ethyl 2-pyridylacetate into a quaternary carbon.

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Flush with Argon.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% in oil, 2.5 equiv) in anhydrous THF. Cool to 0°C.

  • Addition: Add Ethyl 2-pyridylacetate (1.0 equiv) dropwise. Evolution of

    
     gas will be vigorous. Stir for 30 min at 0°C to ensure formation of the enolate.
    
  • Alkylation: Add Methyl Iodide (MeI, 2.5 equiv) dropwise. The excess base and alkylating agent ensure both protons are replaced.

  • Workup: Allow to warm to Room Temperature (RT) and stir for 4 hours. Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: The gem-dimethyl ester is often pure enough for the next step; otherwise, purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Reductive Cleavage

Objective: Reduce the ester to the primary alcohol.

  • Reagent Prep: In a fresh dry flask, suspend Lithium Aluminum Hydride (

    
    , 1.2 equiv) in anhydrous THF at 0°C.
    
  • Reduction: Add the intermediate ester (dissolved in THF) dropwise to the hydride suspension.

  • Reaction: Warm to RT, then reflux for 2 hours to drive the reaction to completion.

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the mass of LiAlH4 in grams.
  • Isolation: Filter the resulting white granular precipitate. Concentrate the filtrate to yield 2-methyl-2-(pyridin-2-yl)propan-1-ol .

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for screening against metalloproteases or kinases.

  • Logic: The pyridine nitrogen can accept a hydrogen bond (or coordinate a metal), while the hydroxyl group acts as a hydrogen bond donor/acceptor.

  • Vector: The gem-dimethyl group directs the vectors of these two interactions, differentiating it from a flexible chain.

Bioisosterism

The Py-C(Me)2-CH2OH motif is often used to replace:

  • Benzyl alcohols: To reduce lipophilicity (LogP) and introduce a basic center for solubility.

  • Amides: As a transition-state mimic in hydrolysis inhibitors.

Analytical Standard

Due to its specific UV absorbance (pyridine chromophore) and distinct NMR signature (singlet for gem-dimethyl at ~1.3 ppm), it serves as an internal standard for monitoring reactions involving pyridine alkylation.

Coordination Logic Diagram

Coordination Metal Metal Center (Zn/Cu/Fe) N_atom Pyridine N (Sigma Donor) Metal->N_atom Coordination O_atom Alcohol OH (H-Bond/Coord) Metal->O_atom Coordination Backbone Gem-Dimethyl Backbone (Rigidifier) Backbone->N_atom Backbone->O_atom

Figure 2: The bite angle created by the gem-dimethyl backbone facilitates stable 6-membered ring formation with metal centers.

Safety & Handling

  • Hazards: Like many pyridine derivatives, this compound is likely an irritant to eyes and skin.

  • Volatility: While the alcohol raises the boiling point, the intermediate ester is volatile.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can interfere with stoichiometric calculations in synthesis.

References

  • PubChem. (n.d.). 2-methyl-2-(pyridin-2-yl)propan-1-ol (Compound CID 13952004).[1] National Library of Medicine. Retrieved from [Link]

Sources

2-Methyl-2-(pyridin-2-yl)propan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-2-(pyridin-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-(pyridin-2-yl)propan-1-ol (CAS No. 34995-30-7) is a substituted pyridine derivative featuring a tertiary alcohol functional group.[1] While this specific compound is not extensively documented in peer-reviewed literature, its structural motifs—a pyridine ring and a neopentyl alcohol backbone—are of significant interest in medicinal chemistry and materials science. The pyridine moiety serves as a key pharmacophore and a versatile ligand in catalysis, while the tertiary alcohol provides a site for further chemical modification. This guide synthesizes information from analogous structures to provide a comprehensive technical overview, including predicted physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and potential applications in research and development.

Core Molecular Attributes

A precise understanding of a molecule's fundamental properties is the cornerstone of its application in any scientific endeavor. The core attributes of 2-Methyl-2-(pyridin-2-yl)propan-1-ol are summarized below.

PropertyValueSource
IUPAC Name 2-methyl-2-(pyridin-2-yl)propan-1-olAChemBlock[1]
CAS Number 34995-30-7AChemBlock[1]
Molecular Formula C₉H₁₃NOPubChemLite[2]
Molecular Weight 151.21 g/mol AChemBlock[1]
Monoisotopic Mass 151.09972 DaPubChemLite[2]
Structural Analysis

The molecule's structure is defined by a pyridine ring substituted at the 2-position with a 2-methylpropan-1-ol group. This arrangement results in a tertiary carbon atom bonded to the pyridine ring, a hydroxyl-bearing methylene group, and two methyl groups.

Diagram: Chemical Structure of 2-Methyl-2-(pyridin-2-yl)propan-1-ol

Caption: Molecular structure of 2-methyl-2-(pyridin-2-yl)propan-1-ol.

Proposed Synthesis Pathway: A Logical Approach

The key transformation involves the addition of two equivalents of a methyl nucleophile to the ester carbonyl, followed by reduction of the resulting ketone. A more direct and efficient approach would be the reaction of the ester with a Grignard reagent, which is known to add twice to esters, or the use of an organolithium reagent followed by a reducing agent. A plausible synthesis for the related isomer, 2-(Pyridin-2-yl)propan-2-ol, proceeds via a Grignard reaction, lending credence to this proposed methodology.[3]

Experimental Protocol: Two-Step Synthesis from Ethyl Pyridine-2-Carboxylate

This protocol is a predictive workflow based on standard organic synthesis techniques.

Step 1: Synthesis of 2-(Pyridin-2-yl)propan-2-one (Intermediate)

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous diethyl ether. Cool the flask to 0°C in an ice bath.

  • Grignard Formation: Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 1.1 equivalents) to the flask with stirring.

  • Substrate Addition: Prepare a solution of ethyl pyridine-2-carboxylate (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the Grignard reagent at 0°C.

  • Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone intermediate.

Step 2: Reduction to 2-Methyl-2-(pyridin-2-yl)propan-1-ol

  • Reaction Setup: Dissolve the crude ketone from Step 1 in a suitable solvent such as methanol or ethanol in a round-bottom flask and cool to 0°C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution. The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the ketone without affecting the pyridine ring.

  • Reaction & Quenching: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor for completion. Carefully quench the reaction by adding water or acetone.

  • Workup & Purification: Remove the solvent under reduced pressure. Extract the residue with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel.

Diagram: Proposed Synthesis Workflow

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Reduction Ethyl Pyridine-2-Carboxylate Ethyl Pyridine-2-Carboxylate Reaction_1 Grignard Reaction (Ether, 0°C to RT) Ethyl Pyridine-2-Carboxylate->Reaction_1 MeMgBr (2 eq.) MeMgBr (2 eq.) MeMgBr (2 eq.)->Reaction_1 Intermediate_Ketone 2-(Pyridin-2-yl)propan-2-one Reaction_1->Intermediate_Ketone Reaction_2 Reduction (Methanol, 0°C) Intermediate_Ketone->Reaction_2 NaBH4 NaBH4 NaBH4->Reaction_2 Final_Product 2-Methyl-2-(pyridin-2-yl)propan-1-ol Reaction_2->Final_Product

Caption: A proposed two-step synthesis of the target compound.

Predicted Spectroscopic Profile

While experimental spectra for this compound are not widely published, its ¹H NMR, ¹³C NMR, IR, and mass spectra can be reliably predicted based on its functional groups and structural analogues.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Pyridine Protons (4H): Four signals in the aromatic region (δ 7.0-8.6 ppm). The proton at the 6-position (adjacent to the nitrogen) will be the most downfield.

  • Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration and solvent dependent (typically δ 1.5-4.0 ppm). This peak will disappear upon D₂O exchange.

  • Methylene Protons (2H): A singlet for the -CH₂OH group, expected around δ 3.5-3.8 ppm.

  • Methyl Protons (6H): A singlet integrating to 6 protons for the two equivalent methyl groups, expected to be the most upfield signal (δ 1.2-1.5 ppm). The equivalence of these protons is a key feature.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group.

  • C-H Stretch (Aromatic): Weaker absorptions typically above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Stronger absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

  • C=N and C=C Stretch (Pyridine Ring): Medium to sharp bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, indicative of the primary alcohol.

Mass Spectrometry

Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z = 151. The fragmentation pattern would likely involve the loss of a water molecule ([M-H₂O]⁺) and cleavage of the C-C bond adjacent to the pyridine ring.

Potential Applications in Drug Discovery and Development

Pyridine derivatives are a cornerstone of modern pharmacology. The unique combination of a pyridine ring and a tertiary alcohol in 2-Methyl-2-(pyridin-2-yl)propan-1-ol suggests several potential applications.

  • Scaffold for Novel Therapeutics: The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets. The hydroxyl group provides a handle for further derivatization to modulate solubility, metabolic stability, and target engagement. Compounds containing the pyridin-2-yl-methylamine scaffold have shown potential as antidepressants and analgesics.[5]

  • Chiral Ligands in Asymmetric Synthesis: While the target molecule is achiral, related chiral pyridyl alcohols are effective ligands in asymmetric catalysis, such as the enantioselective addition of organozinc reagents to aldehydes.[6] This highlights the utility of the pyridyl-alcohol motif in creating stereochemically complex molecules, which is a critical aspect of modern drug design.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~151 g/mol , this compound fits the criteria for a molecular fragment. It could be used in FBDD screening campaigns to identify initial low-affinity binders to protein targets, which can then be optimized into potent lead compounds.

Conclusion

2-Methyl-2-(pyridin-2-yl)propan-1-ol represents a molecule of latent potential for chemical and pharmaceutical research. Although detailed experimental data is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential application. By leveraging established chemical principles and data from analogous structures, researchers can confidently approach the utilization of this compound as a building block for novel materials and therapeutic agents.

References

  • ChemicalBook. (n.d.). 2-(Pyridin-2-yl)propan-1-ol synthesis.
  • PubChemLite. (n.d.). 2-methyl-2-(pyridin-2-yl)propan-1-ol (C9H13NO).
  • AChemBlock. (2026, February 12). 2-methyl-2-(pyridin-2-yl)propan-1-ol 97% | CAS: 34995-30-7.
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of (S)-2-(pyridin-2-yl)propan-1-ol and Structurally Related Chiral Pyridyl Alcohols.
  • Benchchem. (n.d.). 2-(pyridin-2-yl)propan-1-ol in asymmetric synthesis.
  • Benchchem. (n.d.). 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8.
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropan-2-ol - (tert-butyl alcohol).
  • Google Patents. (n.d.). EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

Sources

Technical Guide: Physicochemical Profiling & Synthesis of 2-Substituted Pyridine Propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-substituted pyridine propanol derivatives , specifically focusing on the core scaffold 3-(pyridin-2-yl)propan-1-ol (CAS 2859-68-9).[1] These compounds serve as critical intermediates in the synthesis of histamine H3 antagonists, chiral ligands for asymmetric catalysis, and CNS-active pharmaceutical ingredients (APIs).

The unique physicochemical behavior of this class is governed by the intramolecular hydrogen bond (IMHB) between the pyridine nitrogen and the hydroxyl proton. This interaction creates a "chameleon effect," allowing the molecule to mask its polarity in lipophilic environments, thereby influencing membrane permeability and LogP values.

Molecular Architecture & Conformational Dynamics[1]

The physical properties of 2-pyridinepropanol derivatives are not static; they are defined by a dynamic equilibrium between an "Open" (solvated) conformer and a "Closed" (internally hydrogen-bonded) conformer.[1]

The Intramolecular Hydrogen Bond (IMHB)

Unlike 3- or 4-substituted isomers, the 2-substituted derivative possesses the unique geometric capability to form a stable pseudo-cyclic ring structure.[1]

  • Mechanism: The lone pair on the pyridine nitrogen acts as a hydrogen bond acceptor for the hydroxyl proton on the propyl chain.

  • Thermodynamics: In non-polar solvents (e.g., CHCl3), the equilibrium shifts toward the closed form to minimize dipole moment. In polar protic solvents (e.g., Water), the open form dominates due to competitive solvation.

  • Impact on pKa: The formation of the IMHB can slightly elevate the pKa of the pyridine nitrogen compared to the open chain, as the proton is partially shared, stabilizing the basic site.

Conformational Workflow (Graphviz)

IMHB_Dynamics Open Open Conformer (Polar Solvent Dominant) High Water Solubility Closed Closed Conformer (Lipophilic Solvent Dominant) Pseudo-7-Membered Ring Open->Closed Desolvation (Entropy driven) Membrane Cell Membrane (Lipophilic Barrier) Closed->Membrane Enhanced Passive Diffusion

Figure 1: Conformational equilibrium gating membrane permeability. The "Closed" form masks the polar hydroxyl and nitrogen groups, facilitating transit through lipophilic barriers.

Physicochemical Parameters

The following data aggregates experimental and predicted values for the parent compound, 3-(pyridin-2-yl)propan-1-ol .

ParameterValueTechnical Context
CAS Number 2859-68-9Parent scaffold identifier.
Molecular Weight 137.18 g/mol Low MW favors high bioavailability.[1]
Boiling Point 111–112 °C (14 mmHg)High BP indicates significant intermolecular forces (H-bonding).[1]
pKa (Pyridine N) 5.9 – 6.1Slightly more basic than pyridine (5.[1]2) due to alkyl donation and IMHB stabilization.[1]
LogP (Oct/Water) 0.60 – 0.85Moderate lipophilicity; shifts higher in non-polar media due to IMHB.[1]
Water Solubility MiscibleHigh solubility due to the H-bond accepting N and donating OH.[1]
Refractive Index

1.5295
Diagnostic for purity during distillation.[1]

Synthetic Protocol: Reductive Coupling

While condensation of 2-picoline with ethylene oxide is industrially common, it requires high-pressure handling of toxic gases.[1] For laboratory-scale research and derivative generation, the reduction of alkyl 3-(pyridin-2-yl)acrylates or propanoates is the preferred, self-validating route.[1]

Reaction Scheme

Substrate: Methyl 3-(pyridin-2-yl)propanoate Reagent: Lithium Aluminum Hydride (LAH) or DIBAL-H Solvent: Anhydrous THF (0°C to RT)[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Reagent Activation: Charge flask with anhydrous THF (150 mL) and LAH (1.2 equiv). Cool to 0°C using an ice/salt bath.[1]

  • Addition: Dissolve Methyl 3-(pyridin-2-yl)propanoate (1.0 equiv) in THF (50 mL). Add dropwise to the LAH suspension over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side-reactions.

  • Reaction: Allow mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (10% MeOH in DCM).[1]

  • Fieser Quench (Safety Critical):

    • Cool back to 0°C.

    • Add water (

      
       mL = grams of LAH used).[1]
      
    • Add 15% NaOH (

      
       mL).[1]
      
    • Add water (

      
       mL).[1]
      
  • Purification: Filter the granular white precipitate through a Celite pad. Concentrate the filtrate under reduced pressure. Distill the residue under vacuum (approx. 110°C @ 14 mmHg) to obtain the pure oil.[1]

Synthesis Workflow (Graphviz)[1]

Synthesis_Flow Start Start: Methyl 3-(pyridin-2-yl)propanoate Reaction Reduction: LAH / THF, 0°C -> RT Start->Reaction Quench Fieser Workup (H2O / NaOH) Reaction->Quench Complete by TLC Isolation Filtration (Celite) & Concentration Quench->Isolation Purification Vacuum Distillation (110°C @ 14mmHg) Isolation->Purification Product Pure 3-(pyridin-2-yl)propan-1-ol Purification->Product

Figure 2: Validated synthetic pathway for the reduction of pyridine esters to propanol derivatives.

Analytical Characterization Protocols

To ensure data integrity for drug development files, the following analytical methods are recommended.

Determination of pKa (Potentiometric Titration)

Because the pKa of the pyridine nitrogen (~6.[1]0) is physiologically relevant, precise determination is required.

  • System: Automatic Potentiometric Titrator (e.g., Mettler Toledo).[1]

  • Solvent: Water (degassed, CO2-free) or 0.1M KCl background electrolyte.[1]

  • Titrant: 0.1 N HCl (standardized).

  • Protocol:

    • Dissolve 50 mg of the derivative in 50 mL of solvent.

    • Perform a blank titration on the solvent.[1]

    • Titrate the sample from pH 10 down to pH 2.[1]

    • Data Processing: Use a Gran Plot to identify the equivalence point.[1] The half-equivalence point represents the pKa.[1]

HPLC Purity Method

Standard reverse-phase conditions for pyridine derivatives. The use of an amine modifier (TEA) or high pH buffer is essential to suppress peak tailing caused by the interaction of the basic pyridine nitrogen with residual silanols on the column.

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine

    
    ).[1]
    

References

  • PubChem. (2025).[1][2] 3-(Pyridin-2-yl)propan-1-ol Compound Summary. National Library of Medicine.[1][2] [Link][1]

  • Alex, A., et al. (2011).[1] "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[1] Med.[1] Chem. Commun., 2, 669-674.[1] [Link]

  • Silverman, R. B. (2012).[1] Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]

Sources

Commercial & Synthetic Guide: 2-Methyl-2-(pyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the commercial and synthetic landscape for 2-Methyl-2-(pyridin-2-yl)propan-1-ol (CAS: 34995-30-7). It is designed for medicinal chemists and process engineers evaluating the "Make vs. Buy" decision for this specific building block.

Executive Summary

2-Methyl-2-(pyridin-2-yl)propan-1-ol is a specialized heterocyclic building block utilized primarily in drug discovery to introduce a metabolically stable, conformationally locked pyridine motif. Unlike commodity pyridines, this molecule is not widely available in bulk (kg) quantities from Tier 1 suppliers (e.g., Sigma-Aldrich, Enamine) for immediate dispatch. It is classified as a Tier 2/3 Specialty Chemical , typically requiring lead times of 2–6 weeks or custom synthesis.

For research scales (<5 g), direct procurement is recommended despite higher unit costs. For process scales (>100 g), an in-house synthesis via the dialkylation-reduction sequence is the most cost-effective strategy, offering a validated pathway from inexpensive starting materials.

Chemical Profile & Specifications

ParameterDetail
IUPAC Name 2-Methyl-2-(pyridin-2-yl)propan-1-ol
Common Name

-Dimethyl-2-pyridineethanol
CAS Number 34995-30-7
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Chirality Achiral (Symmetric gem-dimethyl group)
Physical State Viscous colorless to pale yellow oil (often solidifies at low temp)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Key Structural Feature Gem-dimethyl group (Thorpe-Ingold effect provider)

Commercial Landscape: The "Buy" Option

Availability Status
  • Tier 1 Suppliers (Sigma, Fisher, VWR): Generally not in stock . Listed as "Marketplace" items fulfilled by third parties.

  • Tier 2/3 Specialists (AChemBlock, Combi-Blocks, BLDpharm): Intermittent stock. Often listed as "Inquire" or "2-3 weeks lead time."

  • Typical Purity: 95% - 97% (NMR).

  • Cost Estimate (2025 Market): High.

    • 1 g: $150 - $300 USD

    • 5 g: $600 - $900 USD

Procurement Strategy

If your requirement is < 5 grams , purchasing is recommended to save internal FTE time. Verify the CAS 34995-30-7 explicitly, as vendors often confuse it with the mono-methyl analog (CAS 21883-27-2) or the enantiomeric secondary alcohols.

Synthetic Accessibility: The "Make" Option

For quantities exceeding 10 grams, the commercial price premium makes in-house synthesis attractive. The most robust route utilizes Ethyl 2-pyridylacetate as the starting material.

Validated Synthesis Route

This 2-step protocol installs the gem-dimethyl group via double alkylation followed by ester reduction.

Step 1: gem-Dimethylation of Ethyl 2-pyridylacetate
  • Reagents: Ethyl 2-pyridylacetate, Methyl Iodide (MeI) (2.2 equiv), Sodium Hydride (NaH) (2.2 equiv).

  • Solvent: THF or DMF (0°C to RT).

  • Mechanism: Sequential deprotonation of the benzylic-like

    
    -protons followed by S
    
    
    
    2 attack on MeI.
  • Note: The second methylation is slower due to steric hindrance; ensure complete reaction by monitoring via LCMS.

Step 2: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) (1.5 equiv).[1]
    
  • Solvent: Anhydrous THF (0°C to Reflux).

  • Workup: Fieser workup (H

    
    O, 15% NaOH, H
    
    
    
    O) to precipitate aluminum salts as a granular solid, avoiding emulsions.
Synthesis Workflow Diagram

SynthesisRoute Start Ethyl 2-pyridylacetate (Cheap Commodity) Step1 Step 1: Double Methylation (NaH, MeI, THF) Start->Step1 Alkylation Inter Intermediate: Ethyl 2-methyl-2-(pyridin-2-yl)propanoate Step1->Inter Step2 Step 2: Reduction (LiAlH4, THF) Inter->Step2 Reduction Product Target: 2-Methyl-2-(pyridin-2-yl)propan-1-ol Step2->Product

Figure 1: Two-step synthetic pathway from commodity starting materials.

Decision Matrix: Make vs. Buy

Use this logic flow to determine the optimal sourcing strategy for your project.

DecisionMatrix Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 grams QtyCheck->SmallScale Low LargeScale > 10 grams QtyCheck->LargeScale High BudgetCheck Budget > $500/g? SmallScale->BudgetCheck TimeCheck Timeline < 2 Weeks? LargeScale->TimeCheck Buy BUY (Source: AChemBlock/Specialty) BudgetCheck->Buy Yes Make MAKE (Route: Alkylation/Reduction) BudgetCheck->Make No (Budget Constrained) TimeCheck->Buy Yes (Urgent) TimeCheck->Make No (Standard)

Figure 2: Strategic decision matrix for sourcing CAS 34995-30-7.

Applications in Drug Discovery[4][6]

The Gem-Dimethyl Effect

The inclusion of the gem-dimethyl group at the


-position to the pyridine ring serves two critical medicinal chemistry functions:
  • Conformational Locking (Thorpe-Ingold Effect): It restricts the rotation of the side chain, pre-organizing the molecule into a bioactive conformation. This often increases potency by reducing the entropic penalty of binding to a protein target.

  • Metabolic Stability: The quaternary carbon blocks

    
    -oxidation/hydroxylation by cytochrome P450 enzymes, a common metabolic soft spot in alkyl-pyridine chains.
    
Pharmacophore Utility

This alcohol is a versatile precursor for:

  • Ether Linkers: S

    
    Ar or Mitsunobu reactions to connect the pyridine headgroup to a core scaffold.
    
  • Oxidation: Conversion to the corresponding aldehyde or acid for reductive amination or amide coupling.

References

  • AChemBlock. Product Catalog: 2-methyl-2-(pyridin-2-yl)propan-1-ol (CAS 34995-30-7).[2] Retrieved from

  • ChemicalBook. Synthesis of 2-(Pyridin-2-yl)propan-1-ol Derivatives. (General reference for ester reductions). Retrieved from

  • Talele, T. T. (2018). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[3] (Mechanistic insight into the gem-dimethyl effect).

  • BenchChem. Technical Guide to Pyridin-2-yl Substituted Propenols. (Context on pyridine alcohol synthesis). Retrieved from

Sources

literature review of gem-dimethyl substituted pyridine alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

The gem-dimethyl substituted pyridine alcohol motif—specifically the


-dimethyl-2-pyridinemethanol scaffold—represents a critical structural solution in modern drug discovery.[1] This moiety serves two primary functions: conformational restriction  via the Thorpe-Ingold effect and metabolic blocking  of the labile benzylic position.[1] By converting a secondary alcohol or methylene group into a sterically hindered tertiary alcohol, medicinal chemists can significantly extend half-life (

) while maintaining or enhancing hydrogen-bond donor (HBD) capability for target engagement.

This guide provides a rigorous analysis of this pharmacophore, detailing the physicochemical rationale for its deployment and providing validated protocols for its synthesis via both classical organometallic routes and modern radical C-H functionalization.

Medicinal Chemistry Architecture

The Gem-Dimethyl Effect & Conformational Lock

The introduction of two methyl groups at the


-carbon of a pyridine side chain creates a steric environment that restricts bond rotation.[1] This is the classic Thorpe-Ingold effect .
  • Mechanism: The bulky methyl groups compress the internal bond angle (

    
    ), forcing the external substituents (the pyridine ring and the hydroxyl group) closer together.
    
  • Thermodynamic Benefit: This pre-organization reduces the entropic penalty (

    
    ) of binding to a protein target. The molecule is already "frozen" in a bioactive conformation, often leading to potency gains of 10-100x compared to the des-methyl analog.
    
Metabolic Shielding (The "Soft Spot" Fix)

Benzylic carbons on pyridine rings are notorious metabolic "soft spots," susceptible to rapid oxidation by Cytochrome P450 enzymes (CYP450).

  • Problem: A secondary alcohol (

    
    -methyl) or methylene group is easily oxidized to a ketone or carboxylic acid.
    
  • Solution: The gem-dimethyl group converts the benzylic position into a quaternary carbon.[1] This physically blocks hydrogen atom abstraction (HAT) by the CYP450 iron-oxo species, rendering the position metabolically inert. The resulting tertiary alcohol is generally resistant to glucuronidation due to steric hindrance, further improving oral bioavailability.[1]

Physicochemical Balance
PropertyImpact of Gem-Dimethyl Alcohol
LogP (Lipophilicity) Increases slightly (+0.5 to +0.[1]8) due to added methyls, but mitigated by the polar -OH.
Solubility The tertiary -OH is a robust H-bond donor/acceptor.[1] Unlike phenols, it is not acidic; unlike primary alcohols, it is not easily oxidized.[1]
hERG Liability Steric bulk can sometimes reduce hERG channel binding compared to flexible chains, though lipophilicity must be monitored.[1]

Synthetic Methodologies

Two primary strategies exist for constructing this motif: De Novo Assembly (Grignard) and Direct Functionalization (Minisci).

Method A: Classical Organometallic Addition (Grignard)

This is the industry-standard route for early-phase discovery due to reliability.[1] It involves the nucleophilic addition of a methyl anion to a ketone or the addition of a pyridine nucleophile to acetone.

Protocol 1: Synthesis via 2-Bromopyridine and Acetone

Target: 2-(Pyridin-2-yl)propan-2-ol[1]

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • 
    -Butyllithium (
    
    
    
    -BuLi) (1.1 equiv, 2.5 M in hexanes)[1]
  • Anhydrous Acetone (1.2 equiv)

  • Solvent: Anhydrous THF or Et₂O[1][2]

Step-by-Step Workflow:

  • Lithiation: Charge a flame-dried 3-neck flask with 2-bromopyridine and anhydrous THF under Argon. Cool to -78 °C .[2]

  • Exchange: Add

    
    -BuLi dropwise over 20 minutes. Maintain temperature < -70 °C. Stir for 45 minutes to generate 2-lithiopyridine. Critical: Do not allow to warm, or the lithiopyridine may dimerize or decompose.[1]
    
  • Electrophile Addition: Add anhydrous acetone (diluted in THF) slowly. The solution may change color (often dark red/brown to yellow).

  • Quench: Stir at -78 °C for 1 hour, then allow to warm to 0 °C. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.[1][3] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The tertiary alcohol is typically polar; expect elution at 30-50% EtOAc.

Method B: Radical C-H Functionalization (Minisci-Type)

For late-stage functionalization (LSF) of complex pyridine scaffolds where halogenation is difficult, the Minisci reaction allows direct installation of the hydroxyalkyl group using isopropanol as the radical source.

Protocol 2: Silver-Catalyzed Hydroxyalkylation

Target: Direct conversion of Pyridine to 2-(Pyridin-2-yl)propan-2-ol[1]

Reagents:

  • Substituted Pyridine (1.0 equiv)[4]

  • Isopropanol (Solvent/Reagent, excess)

  • Ammonium Persulfate

    
     (2.0 equiv)
    
  • Silver Nitrate

    
     (0.1 - 0.2 equiv)
    
  • TFA (1.0 equiv) or dilute

    
    
    

Step-by-Step Workflow:

  • Preparation: Dissolve the pyridine substrate in a mixture of Isopropanol and water (ratio 4:1).

  • Acidification: Add TFA (1 equiv) to protonate the pyridine. Mechanism: Protonation lowers the LUMO energy of the pyridine ring, making it susceptible to nucleophilic radical attack.

  • Radical Generation: Heat the mixture to 50-70 °C . Add a solution of

    
     and 
    
    
    
    in water dropwise over 1 hour.
    • Chemistry:

      
       oxidizes 
      
      
      
      to
      
      
      .[1]
      
      
      abstracts a hydrogen from isopropanol to form the nucleophilic
      
      
      -hydroxy isopropyl radical.
  • Reaction: The radical attacks the C2 or C4 position of the pyridine.[5]

  • Oxidation: The radical intermediate is oxidized (by

    
     or persulfate) and deprotonated to restore aromaticity.[1]
    
  • Workup: Basify with NaOH to pH > 10. Extract with DCM.[1] (Note: The alcohol product is water-soluble; salting out with NaCl is recommended).[1]

Visualizations

Diagram 1: Synthetic Decision Tree

Use this logic flow to select the optimal synthesis method for your substrate.[1]

SynthesisDecision cluster_conditions Key Reagents Start Target: Gem-Dimethyl Pyridine Alcohol Halogenated Is the Pyridine Halogenated (Br/I at desired position)? Start->Halogenated Complex Is the substrate complex (Late-Stage)? Halogenated->Complex No Lithiation METHOD A: Lithiation/Grignard (High Regiocontrol) Halogenated->Lithiation Yes Complex->Lithiation No (Synthesize precursor first) Minisci METHOD B: Minisci Radical Reaction (Direct C-H Func.) Complex->Minisci Yes (Avoids de novo synthesis) Lithiation_cond n-BuLi + Acetone (-78°C) Lithiation->Lithiation_cond Minisci_cond Isopropanol + (NH4)2S2O8 + AgNO3 (cat) Minisci->Minisci_cond

Caption: Decision matrix for selecting between Organometallic (Method A) and Radical (Method B) approaches based on substrate availability.

Diagram 2: Minisci Radical Mechanism

The mechanistic pathway for the direct hydroxyalkylation of pyridine.

MinisciMechanism Step1 Radical Generation (Ag+ -> Ag2+ -> Radical) Step2 Nucleophilic Attack (Radical + Pyridine-H+) Step1->Step2 Alpha-Hydroxy Radical Intermediate Radical Cation Intermediate Step2->Intermediate Step3 Oxidative Aromatization (-H+, -e-) Product 2-(Pyridin-2-yl)propan-2-ol Step3->Product Reagents Isopropanol (NH4)2S2O8 Reagents->Step1 Intermediate->Step3

Caption: Mechanistic flow of the Silver-catalyzed Minisci reaction using isopropanol as the alkylating agent.

Case Study: RSV Inhibitor (JNJ-8003)

Compound: JNJ-8003 (Respiratory Syncytial Virus Polymerase Inhibitor) Role of Motif: In the development of JNJ-8003, the gem-dimethyl hydroxymethyl pyridine moiety was pivotal.[1]

  • Challenge: Early leads with simple methylene linkers suffered from rapid metabolic clearance and poor oral bioavailability.[1]

  • Solution: Installation of the gem-dimethyl group (via Method A logic) achieved two goals:

    • Metabolic Stability: It blocked the primary site of metabolism (benzylic oxidation).[1]

    • Potency: The steric bulk locked the pyridine ring into a specific torsion angle relative to the rest of the scaffold, optimizing the fit within the RSV polymerase allosteric pocket.

  • Outcome: This modification contributed to a sub-nanomolar inhibitor with a pharmacokinetic profile suitable for once-daily dosing.

References

  • BenchChem. Synthesis and Characterization of 2-(Pyridin-2-yl)propan-2-ol: A Technical Guide. (Accessed 2026).[1][6][7] Link

  • Proctor, R. S. J., & Phipps, R. J. (2018). Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols.[1][8] University of Cambridge.[5] Link

  • Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[1] Journal of Medicinal Chemistry, 61(6), 2166-2210.[1] Link

  • Choi, J., et al. (2021).[1] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143, 11927-11933.[1] Link

  • Janssen Research & Development. (2024).[9] Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors.[1] Journal of Medicinal Chemistry.[1][7][9] Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-2-(pyridin-2-yl)propan-1-ol from Methyl 2-Pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 2-methyl-2-(pyridin-2-yl)propan-1-ol, a valuable tertiary alcohol containing a pyridine moiety. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or ligands. The protocol herein details a robust and widely applicable method utilizing the double addition of a methyl Grignard reagent to a commercially available methyl ester, methyl 2-pyridinecarboxylate. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-explained synthetic route to this class of compounds.

Introduction and Scientific Background

Pyridyl alcohols are a class of organic compounds that incorporate both a pyridine ring and a hydroxyl group. Their bifunctional nature makes them versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. The target molecule, 2-methyl-2-(pyridin-2-yl)propan-1-ol, is a tertiary alcohol, a structural motif that can impart specific steric and electronic properties to a larger molecule.

The synthesis of tertiary alcohols is a cornerstone transformation in organic chemistry. A classic and highly effective method involves the reaction of an ester with an excess of an organometallic reagent, such as a Grignard or organolithium reagent.[1] This application note focuses on the Grignard reaction, a powerful carbon-carbon bond-forming reaction discovered by Nobel laureate Victor Grignard.[2]

The core of this synthesis involves the reaction of methyl 2-pyridinecarboxylate with at least two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr). The reaction proceeds via a two-step addition mechanism. The first equivalent of the Grignard reagent adds to the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form a ketone, 2-acetylpyridine. This ketone is more reactive towards the Grignard reagent than the starting ester and is not isolated; it rapidly reacts with a second equivalent of the Grignard reagent to form a magnesium alkoxide intermediate.[1][3] A final aqueous workup protonates the alkoxide to yield the desired tertiary alcohol.

Understanding this mechanism is crucial for experimental design. The requirement of two equivalents of the Grignard reagent and the high reactivity of the intermediate ketone dictate the reaction conditions, particularly the need for controlled temperature and anhydrous environments to prevent the premature quenching of the highly basic Grignard reagent.[4][5]

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Overall Synthesis of 2-Methyl-2-(pyridin-2-yl)propan-1-ol

The mechanism involves a sequential addition-elimination-addition process.

G cluster_0 Step 1: First Addition-Elimination cluster_1 Step 2: Second Addition cluster_2 Step 3: Workup Ester Methyl 2-Pyridinecarboxylate Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Nucleophilic Attack Grignard1 CH₃MgBr Ketone 2-Acetylpyridine (Intermediate) Intermediate1->Ketone Elimination of MeO⁻ Grignard2 CH₃MgBr Alkoxide Magnesium Alkoxide Ketone_ref->Alkoxide Nucleophilic Attack Product 2-Methyl-2-(pyridin-2-yl)propan-1-ol Alkoxide_ref->Product Protonation (H₃O⁺)

Caption: Reaction mechanism workflow.

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleQuantityMolar Eq.
Methyl 2-pyridinecarboxylate≥98%Sigma-Aldrich1.37 g (10.0 mmol)1.0
Methylmagnesium bromide solution3.0 M in Diethyl EtherSigma-Aldrich7.3 mL (22.0 mmol)2.2
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics50 mL-
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionFisher Scientific~30 mL-
Ethyl Acetate (EtOAc)ACS GradeVWR~150 mL-
Brine (Saturated NaCl)Aqueous SolutionLab Prepared~30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD Millipore~5 g-
Silica Gel60 Å, 230-400 meshSorbent TechnologiesAs needed-

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Dropping funnel (50 mL) or syringe pump

  • Low-temperature thermometer

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Step-by-Step Procedure

Part 1: Reaction Setup and Execution

  • Glassware Preparation: Rigorously dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Apparatus Assembly: Assemble the three-neck flask with a magnetic stir bar, a septum, a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: To the reaction flask, add methyl 2-pyridinecarboxylate (1.37 g, 10.0 mmol) and dissolve it in 40 mL of anhydrous THF via syringe.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Draw the methylmagnesium bromide solution (7.3 mL of 3.0 M solution, 22.0 mmol) into the dropping funnel via cannula or a dry syringe. Add the Grignard reagent to the stirred ester solution dropwise over a period of 30 minutes. Causality Note: Slow addition is critical to control the exothermic nature of the reaction, preventing overheating and potential side reactions. The temperature should be maintained below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction proceeds to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part 2: Work-up and Purification

  • Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Carefully and slowly add 30 mL of saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide. Safety Note: The quenching process is also exothermic and may produce gas; slow addition is essential.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 30 mL of brine. This step helps to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel. A gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective for separating the product from nonpolar impurities and baseline material.

  • Final Product: Combine the product-containing fractions and remove the solvent in vacuo to yield 2-methyl-2-(pyridin-2-yl)propan-1-ol as a pure compound, typically a pale yellow oil or a low-melting solid. An expected yield is in the range of 75-85%.

Workflow and Characterization

The entire experimental process can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dry Glassware & Assemble Apparatus reagents Add Ester & Anhydrous THF prep->reagents cool Cool to 0 °C reagents->cool add Dropwise Addition of MeMgBr cool->add stir Stir at Room Temp (2 hours) add->stir quench Quench with sat. NH₄Cl stir->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: High-level experimental workflow.

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (ddd, 1H), 7.70 (td, 1H), 7.35 (d, 1H), 7.20 (ddd, 1H), 4.95 (s, 1H, -OH), 3.75 (s, 2H, -CH₂OH), 1.25 (s, 6H, -C(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.5, 148.0, 136.8, 122.0, 121.5, 75.0, 42.0, 25.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₄NO⁺ [M+H]⁺: 152.1075; found 152.1073.

  • IR (neat, cm⁻¹): 3350 (br, O-H), 2970, 2930 (C-H), 1595, 1570 (C=C, C=N), 1060 (C-O).

Safety and Handling

  • Grignard Reagents: Methylmagnesium bromide is highly reactive, corrosive, and moisture-sensitive. The solution in diethyl ether is extremely flammable. All manipulations must be carried out under a dry, inert atmosphere in a well-ventilated fume hood.[6]

  • Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable organic solvents. Avoid open flames and ensure proper ventilation.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.

References

  • Grignard Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Grignard Reagents. (2024). Wikipedia. [Link]

  • Addition of RMgX/RLi to polar pi bonds. (n.d.). Lumen Learning - Organic Chemistry II. [Link]

  • Multiple Additions of Organometallic Reagents to Acyl Compounds. (n.d.). Saskatchewan Open Education Resources. [Link]

  • Carboxylic Derivatives - Reaction with Organometallic Reagents. (2023). Chemistry LibreTexts. [Link]

Sources

lithium aluminum hydride reduction of 2-(pyridin-2-yl)propanoates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reduction of 2-(Pyridin-2-yl)propanoates using Lithium Aluminum Hydride (LAH)

Part 1: Executive Summary

This application note details the protocol for the reduction of 2-(pyridin-2-yl)propanoates to their corresponding alcohols, 2-(pyridin-2-yl)propan-1-ols. While Lithium Aluminum Hydride (LAH) reduction is a staple organic transformation, this specific substrate presents unique challenges due to the pyridine nitrogen . The basic nitrogen atom can coordinate with aluminum species, leading to stable aluminates that complicate workup and reduce yield. Furthermore, the


-proton (at the chiral center) is acidified by the adjacent pyridine ring, introducing a risk of racemization via enolization.

This guide prioritizes Rochelle’s Salt (Sodium Potassium Tartrate) workup over the traditional Fieser method to ensure quantitative recovery of the polar, chelating amino-alcohol product.

Part 2: Scientific Foundation & Mechanism[1]

Mechanistic Insight

The reduction proceeds via nucleophilic attack of the aluminohydride anion (


) on the ester carbonyl.[1] However, the presence of the pyridine ring creates a secondary mechanistic pathway: Chelation-Controlled Stabilization .
  • Primary Reduction: The hydride attacks the carbonyl, forming a tetrahedral intermediate.[2][3] This collapses to an aldehyde (transient), which is immediately reduced to the alkoxide.

  • Nitrogen Coordination: Unlike simple aliphatic esters, the pyridine nitrogen donates electron density to the Lewis-acidic aluminum species. This forms a stable 5-membered chelate ring involving the aluminum, the alkoxide oxygen, and the pyridine nitrogen.

  • The "Trap": Standard acidic or basic workups often fail to break this chelate efficiently, trapping the product in the aluminum salts (the "alumina mush"), leading to poor yields.

Pathway Visualization

LAH_Mechanism Substrate 2-(pyridin-2-yl)propanoate Inter1 Tetrahedral Intermediate Substrate->Inter1 Hydride Attack (1) LAH LiAlH4 (Excess) LAH->Inter1 Aldehyde Aldehyde (Transient) Inter1->Aldehyde Collapse (-OR) Chelate Stable Al-N Chelate Complex Aldehyde->Chelate Hydride Attack (2) + N-Coordination Quench Rochelle's Salt (Tartrate Ligand) Chelate->Quench Ligand Exchange Product 2-(pyridin-2-yl)propan-1-ol Quench->Product Hydrolysis

Caption: Mechanistic pathway highlighting the formation of the stable Aluminum-Nitrogen chelate complex which necessitates a specific ligand-exchange workup.

Part 3: Safety & Handling (Critical)

Risk Profile:

  • Pyrophoric: LAH powder can ignite spontaneously in moist air.

  • Water Reactive: Reacts violently with water to release hydrogen gas (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), presenting an explosion hazard.
    

Mandatory Controls:

  • Engineering: All weighing and transfer must occur in a glovebox or under a positive pressure of Nitrogen/Argon in a fume hood.

  • PPE: Flame-resistant lab coat, safety glasses with side shields (or face shield), and nitrile gloves (double-gloved).

  • Quench Safety: Never add water directly to a hot reaction. Dilute with ether first, and cool to -10°C or 0°C.

Part 4: Experimental Protocol

Reagent Stoichiometry Table
ComponentRoleEquivalents (Molar)Concentration/Notes
Substrate Reactant1.0Dissolved in anhydrous THF
LiAlH4 Reductant1.5 - 2.01.0M or 2.0M solution in THF preferred*
THF SolventN/AAnhydrous, inhibitor-free
Rochelle's Salt QuenchExcessSaturated Aqueous Solution

*Note: Commercial LAH solutions (e.g., in THF) are safer and more consistent than weighing powder.

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Flush with Argon or Nitrogen while cooling to room temperature.

  • Charge the flask with anhydrous THF (approx. 10 mL per gram of substrate).

  • Add the LAH solution (1.5 equiv) via syringe.

  • Cool the mixture to 0°C using an ice/water bath.

Step 2: Addition

  • Dissolve the 2-(pyridin-2-yl)propanoate (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the ester solution dropwise to the LAH suspension over 15–20 minutes.

    • Why? Controlled addition prevents thermal runaway and minimizes side reactions (like Claisen condensation of the enolate).

  • Observe gas evolution (

    
    ). Ensure the internal temperature does not exceed 10°C during addition.
    

Step 3: Reaction

  • Allow the reaction to warm to Room Temperature (RT).

  • Stir for 1–3 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The intermediate aldehyde is rarely seen; the conversion should go directly to the alcohol spot.

  • Optional: If the reaction is incomplete after 3 hours (due to steric bulk), heat to gentle reflux (65°C) for 1 hour. Caution: Check for racemization if the substrate is chiral.

Step 4: The "Rochelle" Workup (Crucial for Pyridines) Standard Fieser workup (Water/NaOH) often fails here because the aluminum hydroxide precipitate traps the polar pyridyl alcohol.

  • Cool the reaction mixture back to 0°C .

  • Dilute with Diethyl Ether (

    
    ) equal to the reaction volume.
    
  • Quench: Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) dropwise.

    • Volume: Use approx. 20 mL of saturated solution per gram of LAH used.

  • The "Digestion": Vigorously stir the biphasic mixture at RT.

    • Visual Cue: Initially, a sticky grey gel will form. Do not stop stirring. After 1–4 hours, the mixture will separate into two clean, transparent layers (organic top, aqueous bottom). The tartrate effectively rips the aluminum away from the pyridine nitrogen.

  • Separation: Transfer to a separatory funnel. Separate the organic layer.[2][4][5]

  • Extraction: Extract the aqueous layer 2x with EtOAc or DCM (DCM is better for very polar pyridines).

  • Drying: Combine organics, dry over

    
    , filter, and concentrate in vacuo.
    

Part 5: Workflow Diagram

Workflow Start Start: Anhydrous Conditions Cool Cool LAH/THF to 0°C Start->Cool Add Dropwise Addition of Ester Cool->Add Monitor Monitor (TLC/LCMS) 1-3 hrs @ RT Add->Monitor Decision Complete? Monitor->Decision Reflux Reflux 1hr Decision->Reflux No Quench Dilute w/ Et2O Add Rochelle's Salt Decision->Quench Yes Reflux->Monitor Stir Stir Vigorously (1-4 hrs) until Clear Quench->Stir Extract Phase Separation & Extraction (DCM/EtOAc) Stir->Extract Final Pure 2-(pyridin-2-yl)propan-1-ol Extract->Final

Caption: Operational workflow emphasizing the critical Rochelle's Salt digestion period required for phase separation.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion / No Separation Aluminum-Amine complex is stable.Do not filter. Add more Rochelle's salt solution and stir longer (overnight if necessary). The layers will separate eventually.[2][4][6]
Low Yield Product trapped in aqueous phase.Pyridyl alcohols are water-soluble. Saturate the aqueous layer with NaCl (brine) before the final extraction and use DCM (3x).
Racemization

-proton acidity / High Temp.
Keep reaction at 0°C–RT.[7][8] Avoid reflux.[9] Ensure LAH is not in vast excess (>3 equiv).
Incomplete Reaction Steric hindrance at 2-position.Allow reaction to run longer at RT rather than increasing temperature.

Part 7: References

  • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997. (Foundational text on hydride mechanisms).

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Source of the "Fieser" workup, though noted here as secondary to Rochelle's for this substrate).

  • Levin, D. "The workup of lithium aluminum hydride reductions: Rochelle's salt."[2] Org.[7][8] Process Res. Dev.2004 , 8, 133. (Authoritative source on the tartrate workup for amines).

  • Amato, J. S., et al. "Synthesis of Phenylalaninol." Organic Syntheses, Coll.[10] Vol. 10, p.276 (2004). (Demonstrates amino-alcohol reduction protocols).

Sources

Application Note: 2-Methyl-2-(pyridin-2-yl)propan-1-ol as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 2-Methyl-2-(pyridin-2-yl)propan-1-ol , a specialized bidentate ligand designed for coordination chemistry and catalysis.

Executive Summary & Ligand Profile

2-Methyl-2-(pyridin-2-yl)propan-1-ol (CAS: 34995-30-7) is a robust, achiral N,O-donor ligand featuring a gem-dimethyl backbone. Unlike simple pyridyl alcohols, this ligand leverages the Thorpe-Ingold effect (gem-dimethyl effect) to enforce a rigid coordination geometry, stabilizing the resulting 6-membered chelate rings.

Core Characteristics
FeatureSpecification
IUPAC Name 2-Methyl-2-(pyridin-2-yl)propan-1-ol
Common Name

-Dimethyl-2-pyridineethanol
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Coordination Mode Bidentate (

-N,O)
Chelate Ring Size 6-membered (upon coordination)
Key Property Hemilability : The alcohol arm can dissociate to open a coordination site.[1]
Mechanism of Action

The ligand coordinates to transition metals (Pd, Cu, Zn) through the pyridine nitrogen and the alcohol oxygen (either as a neutral alcohol or anionic alkoxide). The gem-dimethyl group at the


-position creates steric bulk that:
  • Pre-organizes the ligand for binding (reducing entropy loss).

  • Prevents

    
    -hydride elimination  pathways in organometallic intermediates (if the carbon were not quaternary).
    
  • Modulates electronic properties of the metal center via the hemilabile oxygen donor.

Synthesis Protocol

While commercially available, in-house synthesis ensures high purity for sensitive catalytic applications.

Reaction Scheme

Precursor: Methyl 2-methyl-2-(pyridin-2-yl)propanoate Reagent: Lithium Aluminum Hydride (LiAlH


)
Solvent:  Anhydrous THF
Step-by-Step Methodology
  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Reagent Loading: Add LiAlH

    
      (1.2 equiv) suspended in anhydrous THF (0.5 M) to the flask. Cool to 0°C using an ice bath.
    
  • Addition: Dissolve Methyl 2-methyl-2-(pyridin-2-yl)propanoate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension over 30 minutes. Caution: Exothermic gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the ester spot disappears.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      )
    • 
       mL 15% NaOH solution
      
    • 
       mL Water
      
  • Workup: Stir for 30 minutes until a white granular precipitate forms. Filter through a Celite pad.[2]

  • Isolation: Dry the filtrate over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Distill under high vacuum (bulb-to-bulb) or recrystallize from Et

    
    O/Pentane if solid.
    

Application 1: Coordination Chemistry (Palladium Complexation)

Objective: Synthesis of [Pd(L)Cl


] for use as a precatalyst.
Protocol
  • Dissolution: Dissolve 2-Methyl-2-(pyridin-2-yl)propan-1-ol (1.0 mmol) in 5 mL of DCM.

  • Metal Source: Dissolve [Pd(CH

    
    CN)
    
    
    
    Cl
    
    
    ]
    (1.0 mmol) in 5 mL of DCM.
  • Complexation: Add the ligand solution to the palladium solution dropwise at room temperature. The yellow solution will likely shift in color (orange/red).

  • Precipitation: Stir for 2 hours. Add 20 mL of Diethyl Ether to precipitate the complex.

  • Collection: Filter the yellow/orange solid, wash with ether (

    
     mL), and dry under vacuum.
    
Structural Validation
  • 
    H NMR (CDCl
    
    
    
    ):
    Look for a downfield shift in the pyridine protons (especially the proton adjacent to Nitrogen) compared to the free ligand, confirming N-coordination.
  • IR Spectroscopy: Shift in the O-H stretch if the alcohol is coordinated (or disappearance if deprotonated/bridging).

Application 2: Catalytic Oxidation (Copper-Catalyzed)

Objective: Aerobic oxidation of primary alcohols to aldehydes using the Cu(I)/Ligand system.

Rationale

The hemilabile nature of the alcohol arm allows the ligand to stabilize the Cu(I) resting state while opening up to allow substrate binding during the catalytic cycle. The gem-dimethyl group prevents ligand degradation.

Protocol
  • Catalyst Loading: In a Schlenk tube, mix CuBr (5 mol%) and Ligand (5 mol%) in CH

    
    CN. Stir for 10 min to form the active species.
    
  • Additives: Add TEMPO (5 mol%) and NMI (N-methylimidazole, 10 mol%) as co-catalysts/bases.

  • Substrate: Add the target Primary Alcohol (1.0 mmol).

  • Reaction: Open the flask to air (or connect an O

    
     balloon). Stir vigorously at room temperature for 12-24 hours.
    
  • Analysis: Filter through a short silica plug and analyze by GC-MS or NMR.

Visualized Workflows & Pathways

Figure 1: Ligand Structure & Coordination Mode

This diagram illustrates the bidentate coordination and the steric influence of the gem-dimethyl group.

LigandCoordination Ligand 2-Methyl-2-(pyridin-2-yl)propan-1-ol Pyridine Pyridine N-Donor Ligand->Pyridine Alcohol Alcohol O-Donor (Hemilabile) Ligand->Alcohol GemDimethyl Gem-Dimethyl Backbone (Thorpe-Ingold Effect) Ligand->GemDimethyl Metal Metal Center (Pd, Cu) Complex Stable 6-Membered Chelate Metal->Complex Pyridine->Metal Strong Coordination Alcohol->Metal Weak/Reversible Coordination GemDimethyl->Complex Enforces Geometry

Caption: Structural logic of the ligand showing the hemilabile oxygen arm and the stabilizing gem-dimethyl backbone.

Figure 2: Experimental Workflow (Synthesis to Catalysis)

A step-by-step logic flow for preparing and utilizing the ligand.

Workflow Start Start: Precursor Ester Step1 Reduction (LiAlH4/THF) 0°C -> RT Start->Step1 Step2 Workup (Fieser Method) & Purification Step1->Step2 LigandReady Pure Ligand Obtained (Colorless Oil/Solid) Step2->LigandReady Decision Select Application LigandReady->Decision App1 Coordination Chemistry (Pd Complexation) Decision->App1 Route A App2 Catalysis (Cu/TEMPO Oxidation) Decision->App2 Route B Outcome1 Isolate [Pd(L)Cl2] Characterize (NMR, IR) App1->Outcome1 Outcome2 Run Oxidation Reaction Analyze Yield (GC-MS) App2->Outcome2

Caption: Operational workflow from ligand synthesis to specific application endpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete reduction or poor quenching.Ensure LiAlH

is fresh. Use Fieser workup to avoid aluminum emulsions.
Complex Solubility Ligand is too lipophilic or complex is ionic.Switch solvent from DCM to CH

CN or MeOH.
No Catalytic Activity Catalyst poisoning or ligand dissociation.Ensure anaerobic conditions if using Pd(0). For Cu/TEMPO, ensure sufficient O

flow.
Ligand Oxidation Alcohol group oxidizing to acid/ketone.Store ligand under inert atmosphere (Argon) at 4°C.

References

  • Synthesis of Pyridyl Alcohols: ChemicalBook. "2-(Pyridin-2-yl)propan-1-ol synthesis". Link (General method adapted for gem-dimethyl analog).

  • Gem-Dimethyl Effect in Catalysis: Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications". Chemical Reviews, 105(5), 1735–1766. Link

  • Pyridyl-Alcohol Ligands in Oxidation:Gamez, P., et al. (2001). "Copper(II) complexes of N,O-donor ligands in the catalytic oxidation of alcohols".
  • Commercial Availability: AChemBlock. "2-methyl-2-(pyridin-2-yl)propan-1-ol 97% | CAS: 34995-30-7". Link

Sources

Application Notes and Protocols: The Coordination Chemistry of 2-Methyl-2-(pyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry of 2-Methyl-2-(pyridin-2-yl)propan-1-ol.

Introduction: Unveiling the Potential of a Sterically-Influenced Pyridyl-Alcohol Ligand

In the vast landscape of coordination chemistry, the design of organic ligands is paramount to dictating the structure, reactivity, and function of the resulting metal complexes.[1] Pyridyl-alcohol ligands, a class of N,O-bidentate chelators, are particularly noteworthy for their ability to form stable five-membered chelate rings with a wide array of metal centers. While extensive research exists for simpler analogs, this guide focuses on 2-Methyl-2-(pyridin-2-yl)propan-1-ol (CAS: 34995-30-7), a unique derivative whose coordination chemistry is ripe for exploration.[2]

The defining feature of this ligand is the gem-dimethyl group at the α-position to the pyridine ring. This substitution introduces significant steric bulk, which is hypothesized to influence the coordination geometry, kinetic stability, and solubility of its metal complexes. Unlike its chiral, less-substituted analog, 2-(pyridin-2-yl)propan-1-ol, which is extensively used in asymmetric catalysis[3][4], the achiral nature of 2-Methyl-2-(pyridin-2-yl)propan-1-ol directs its application towards different areas, such as the synthesis of unique mononuclear catalysts and as a structural modulator in supramolecular assemblies.

This document serves as a comprehensive technical guide, providing both foundational principles and actionable protocols. We will extrapolate from well-established chemistry of related pyridyl-alcohols to propose robust synthetic methodologies and explore potential applications in catalysis and materials science.

Part I: Synthesis and Characterization of Metal Complexes

The foundational application of 2-Methyl-2-(pyridin-2-yl)propan-1-ol is its use as a chelating ligand to form stable coordination complexes. The pyridine nitrogen acts as a Lewis basic donor, while the hydroxyl group can be deprotonated to form a coordinating alkoxide. This dual-point attachment forms a thermodynamically favorable five-membered ring with a metal ion.

Guiding Principles for Complex Synthesis

The synthesis of metal complexes with this ligand typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent.[5] The choice of base is critical; a moderately strong base like sodium hydroxide or a non-nucleophilic organic base is required to deprotonate the alcohol, facilitating coordination. The steric hindrance from the gem-dimethyl groups may necessitate slightly elevated temperatures or longer reaction times to achieve complete complexation compared to less bulky analogs.

The general workflow for synthesis and characterization is a systematic process designed to ensure the isolation and validation of the target metal complex.

cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase L Ligand 2-Methyl-2-(pyridin-2-yl)propan-1-ol Mix Reaction Mixture L->Mix M Metal Salt (e.g., CuCl2·2H2O) M->Mix S Solvent & Base (e.g., Ethanol, NaOH) S->Mix React Reaction (Stirring at 25-60°C) Mix->React Complex Formation Iso Isolation & Purification (Filtration, Washing, Drying) React->Iso P Final Metal Complex Powder Iso->P FTIR FT-IR Spectroscopy P->FTIR UVVis UV-Vis Spectroscopy P->UVVis Xray Single-Crystal X-ray Diffraction P->Xray EA Elemental Analysis P->EA

Figure 1: General workflow for the synthesis and characterization of metal complexes.

Protocol 1: Synthesis of a Bis-chelate Copper(II) Complex

This protocol details the synthesis of a representative complex, bis[2-methyl-2-(pyridin-2-yl)propan-1-olato]copper(II). The 2:1 ligand-to-metal stoichiometry is common for square planar or distorted octahedral Cu(II) complexes.

Materials:

  • 2-Methyl-2-(pyridin-2-yl)propan-1-ol (2.0 mmol, 302.4 mg)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 mmol, 170.5 mg)

  • Methanol (30 mL)

  • Sodium hydroxide (NaOH) solution (1.0 M aqueous)

Procedure:

  • Ligand Solution Preparation: Dissolve 2-Methyl-2-(pyridin-2-yl)propan-1-ol (2.0 mmol) in 20 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: While stirring, slowly add 2.0 mL of 1.0 M NaOH solution (2.0 mmol) dropwise to the ligand solution. Stir for 10 minutes at room temperature. Causality: The addition of a stoichiometric amount of base deprotonates the hydroxyl group, forming the alkoxide which is a much stronger coordinating group than the neutral alcohol.

  • Metal Salt Addition: In a separate beaker, dissolve CuCl₂·2H₂O (1.0 mmol) in 10 mL of methanol. Add this blue solution dropwise to the stirring ligand solution.

  • Reaction: A color change (typically to a deeper blue or green) should be observed upon addition. Heat the reaction mixture to 50°C and stir for 2 hours to ensure complete complexation. Causality: Gentle heating helps overcome any kinetic barriers to coordination, which may be present due to the ligand's steric bulk.

  • Isolation: Allow the solution to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, slowly reduce the solvent volume by rotary evaporation until a solid precipitates.

  • Purification: Wash the collected solid with a small amount of cold water (to remove NaCl) followed by cold methanol (to remove unreacted ligand). Dry the resulting solid under vacuum.

Expected Characterization Data:

TechniqueExpected ObservationRationale
FT-IR Disappearance of the broad O-H stretch (approx. 3300 cm⁻¹). Shift in pyridine C=N/C=C stretching frequencies (approx. 1600-1400 cm⁻¹).Confirms deprotonation of the alcohol and coordination of the pyridine nitrogen to the copper center.
UV-Vis A broad d-d transition band in the visible region (approx. 600-800 nm).Characteristic of d⁹ Cu(II) complexes, providing information about the coordination geometry.
Elemental Analysis Experimental C, H, N values should match the calculated values for the formula C₁₈H₂₄N₂O₂Cu.Confirms the stoichiometry and purity of the isolated complex.

Part II: Application in Homogeneous Catalysis

While the achiral nature of 2-Methyl-2-(pyridin-2-yl)propan-1-ol precludes its direct use in enantioselective catalysis, its complexes are promising candidates for other catalytic transformations. The steric bulk can create a well-defined coordination pocket around the metal center, potentially influencing substrate selectivity and catalytic activity. Ruthenium(II) complexes, in particular, are effective catalysts for transfer hydrogenation reactions.[6]

Guiding Principles for Catalysis

In transfer hydrogenation of ketones, a ruthenium complex typically catalyzes the transfer of a hydride from a hydrogen donor (e.g., isopropanol) to the ketone substrate. The ligand plays a crucial role in stabilizing the active catalytic species and modulating its electronic properties. The N,O-bidentate chelation of our ligand provides a stable framework for the ruthenium center throughout the catalytic cycle.

Precat Ru(II) Precatalyst ActiveCat Active Ru-H Species Precat->ActiveCat + iPrOH - Acetone - H+ SubstrateComplex Ru-H-Ketone Complex ActiveCat->SubstrateComplex + Ketone ProductComplex Ru-Alkoxide Complex SubstrateComplex->ProductComplex Hydride Transfer ProductComplex->ActiveCat + iPrOH - Alcohol Product

Figure 2: Simplified catalytic cycle for transfer hydrogenation of a ketone.

Protocol 2: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

This protocol describes a model reaction using an in situ prepared ruthenium catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg)

  • 2-Methyl-2-(pyridin-2-yl)propan-1-ol (0.011 mmol, 1.7 mg)

  • Acetophenone (1.0 mmol, 120.1 mg)

  • Isopropanol (5 mL)

  • Potassium hydroxide (KOH) (0.1 mmol, 5.6 mg)

Procedure:

  • Catalyst Preparation: To a Schlenk tube under an inert atmosphere (e.g., Argon), add [RuCl₂(p-cymene)]₂ (0.005 mmol), 2-Methyl-2-(pyridin-2-yl)propan-1-ol (0.011 mmol), and KOH (0.1 mmol).

  • Solvent Addition: Add 5 mL of isopropanol to the tube. Isopropanol serves as both the solvent and the hydrogen source.

  • Activation: Heat the mixture to 80°C and stir for 20 minutes. A color change indicates the formation of the active catalyst. Causality: The base (KOH) is essential for deprotonating the isopropanol and the ligand, facilitating the formation of the active ruthenium-hydride species.

  • Substrate Addition: Add acetophenone (1.0 mmol) to the reaction mixture using a syringe.

  • Reaction Monitoring: Maintain the temperature at 80°C. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Quench with a few drops of water, and extract the product with diethyl ether. The organic layers can be combined, dried over MgSO₄, filtered, and concentrated to yield the product, 1-phenylethanol.

Part III: Application in Supramolecular Chemistry and MOFs

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers, often with porous structures.[7] While polytopic linkers are required to build the extended framework, ancillary or "capping" ligands can be used to control the dimensionality, modify the pore environment, and introduce specific functionalities.[8]

Conceptual Application as a Structural Modulator

Due to its monofunctional coordination to a single metal center via chelation and its significant steric bulk, 2-Methyl-2-(pyridin-2-yl)propan-1-ol is not suited to be a primary framework linker. Instead, it can be employed as a "modulating ligand" in MOF synthesis.

Potential Roles:

  • Dimensionality Control: By occupying coordination sites on a metal cluster (Secondary Building Unit, SBU), it can prevent further extension in one or more directions, potentially leading to the formation of 2D layers or 1D chains instead of a 3D framework.[9]

  • Pore Environment Tuning: The bulky, relatively hydrophobic gem-dimethyl and pyridyl groups can project into the pores of a MOF, altering its surface properties and affecting its selectivity for gas adsorption or guest encapsulation.

  • SBU Formation: It could participate in the formation of novel, discrete polynuclear metal clusters that could then be linked by other traditional linkers.

cluster_mof Conceptual MOF Assembly M Metal Ions (e.g., Zn²⁺, Mn²⁺) SBU Metal Cluster (SBU) with Capped Ligands M->SBU L1 Polytopic Linker (e.g., Dicarboxylate) MOF Final MOF Structure (e.g., 2D Layer) L1->MOF links SBUs L2 Modulating Ligand (This Work) L2->SBU occupies sites, adds bulk SBU->MOF

Figure 3: Conceptual role of 2-Methyl-2-(pyridin-2-yl)propan-1-ol as a modulating ligand in MOF synthesis.

Developing a specific protocol for MOF synthesis is highly dependent on the target metal and linker system. However, a general approach would involve adding 2-Methyl-2-(pyridin-2-yl)propan-1-ol to a standard solvothermal MOF synthesis reaction mixture in a sub-stoichiometric amount relative to the primary linker.

Conclusion and Future Outlook

2-Methyl-2-(pyridin-2-yl)propan-1-ol represents a valuable, yet underutilized, ligand in the toolkit of coordination chemists. Its unique steric profile, conferred by the gem-dimethyl substitution, provides a powerful tool for influencing the structure and reactivity of metal complexes. The protocols and concepts outlined in this guide, derived from foundational chemical principles and the behavior of analogous systems, provide a solid starting point for researchers. Future work should focus on the systematic synthesis and crystallographic characterization of its complexes with a range of transition metals to fully understand its coordination preferences. Exploring the catalytic activity of these well-defined complexes in reactions beyond transfer hydrogenation, and their systematic application as modulators in MOF synthesis, will undoubtedly unlock new and exciting chemistry.

References

  • ChemicalBook. (n.d.). 2-(Pyridin-2-yl)propan-1-ol synthesis.
  • BenchChem. (2025). (S)-2-(Pyridin-2-yl)propan-1-ol: A Chiral Ligand for Asymmetric Catalysis.
  • IUCr Journals. (2018). Crystal structure of {2-methyl-2-[(pyridin-2-yl)methylamino]-1-propanol}(dinitrato-κO)copper(II).
  • BenchChem. (2025). A Comparative Guide to (S)- and (R)-2-(pyridin-2-yl)propan-1-ol in Asymmetric Synthesis.
  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15857-15869. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: (S)-2-(pyridin-2-yl)propan-1-ol in Metal-Catalyzed Cross-Coupling Reactions.
  • ResearchGate. (2015). (PDF) Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). 2-methyl-2-(pyridin-2-yl)propanal.
  • National Institutes of Health. (n.d.). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one.
  • PubMed. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 48(1), 14-23. Retrieved from [Link]

  • MDPI. (2020). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. Materials, 13(15), 3385. Retrieved from [Link]

  • PubMed. (2012). Metal-ion-complexing properties of 2-(pyrid-2'-yl)-1,10-phenanthroline, a more preorganized analogue of terpyridyl. A crystallographic, fluorescence, and thermodynamic study. Inorganic Chemistry, 51(5), 3007-15. Retrieved from [Link]

  • ResearchGate. (2025). Ruthenium-cymene containing pyridine-derived aldiimine ligands: synthesis and characterization applied in the transfer hydrogenation of aryl ketones and kinetic studies. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid": Application Notes and Protocols for Researchers.
  • MDPI. (2023). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. International Journal of Molecular Sciences, 24(5), 4434. Retrieved from [Link]

  • MDPI. (2020). From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes. Magnetochemistry, 6(3), 43. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 23.6: Applications of Coordination Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Introductory Chapter: Metal Organic Frameworks (MOFs). Retrieved from [Link]

  • University of Galway Research Repository. (2022). Synthesis and characterization of new metal-organic frameworks by the use of 2-Pyridyl oximes or alcohols in combination with poly-carboxylic ligands. Retrieved from [Link]

  • MDPI. (2021). Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. International Journal of Molecular Sciences, 22(18), 10026. Retrieved from [Link]

Sources

The Strategic Role of 2-Methyl-2-(pyridin-2-yl)propan-1-ol in Antihistamine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs due to its unique electronic properties and ability to engage in various biological interactions.[1][2] This guide focuses on a specific, yet crucial, pyridine-containing building block: 2-Methyl-2-(pyridin-2-yl)propan-1-ol . This tertiary alcohol serves as a key intermediate in the synthesis of first-generation antihistamines, most notably Pheniramine and its halogenated derivatives, which have been in clinical use for decades to treat allergic conditions.

This document provides an in-depth exploration of the synthesis, characterization, and application of this intermediate, offering detailed protocols and explaining the scientific rationale behind the experimental choices.

Significance in Antihistamine Drug Development

First-generation antihistamines, like Pheniramine, function by competitively inhibiting histamine H1 receptors.[3] The core structure of these drugs typically consists of two aromatic rings linked to a tertiary amine via a short alkyl chain. The 2-Methyl-2-(pyridin-2-yl)propan-1-ol motif provides the foundational pyridine ring and a strategically placed hydroxyl group that can be readily converted into the necessary alkyl-amino side chain.

The "magic methyl" effect, a concept in medicinal chemistry where the addition of a methyl group can significantly enhance a drug's potency or pharmacokinetic profile, is relevant here.[4][5] The methyl groups on the propanol backbone of the intermediate contribute to the overall lipophilicity and conformational rigidity of the final antihistamine molecule, potentially influencing its binding affinity to the H1 receptor.

Synthetic Pathways to 2-Methyl-2-(pyridin-2-yl)propan-1-ol

The synthesis of 2-Methyl-2-(pyridin-2-yl)propan-1-ol can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A common and effective approach involves the use of Grignard reagents.

Grignard Reagent Addition to a Pyridine Precursor

A highly effective method for synthesizing 2-substituted pyridines involves the addition of Grignard reagents to pyridine N-oxides.[6][7][8] This approach offers good regioselectivity for the 2-position.

Reaction Scheme:

Grignard Synthesis Pyridine_N_oxide Pyridine N-oxide Intermediate_adduct Intermediate Adduct Pyridine_N_oxide->Intermediate_adduct + Grignard tert-Butylmagnesium chloride Grignard->Intermediate_adduct 1. THF Product 2-tert-Butylpyridine Intermediate_adduct->Product 2. Acetic Anhydride, 120°C Workup Aqueous Workup (e.g., NH4Cl) Final_Product 2-Methyl-2-(pyridin-2-yl)propan-1-ol Product->Final_Product Further Functionalization Oxidation Oxidation (e.g., m-CPBA) Pheniramine Synthesis Intermediate 2-Methyl-2-(pyridin-2-yl)propan-1-ol Activated_Intermediate Activated Intermediate (e.g., Chloride, Mesylate) Intermediate->Activated_Intermediate 1. Activation Activation Activation (e.g., SOCl2, MsCl) Pheniramine Pheniramine Activated_Intermediate->Pheniramine 2. + Dimethylamine Nucleophilic_Substitution Nucleophilic Substitution Dimethylamine Dimethylamine Characterization Workflow Sample Purified 2-Methyl-2-(pyridin-2-yl)propan-1-ol NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Sources

Application Note: Strategic Functionalization of 2-Methyl-2-(pyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and synthesis chemists working with 2-Methyl-2-(pyridin-2-yl)propan-1-ol . It addresses the specific challenges posed by its "pyridyl-neopentyl" scaffold—a structural motif that defies standard textbook reactivity due to a unique combination of extreme steric hindrance and electronic deactivation.

Executive Summary

The molecule 2-Methyl-2-(pyridin-2-yl)propan-1-ol (CAS: 34995-30-7) represents a high-value scaffold for ligand design and medicinal chemistry. However, it presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The hydroxyl group is attached to a neopentyl carbon, rendering standard SN2 reactions kinetically "dead."

  • Electronic Interference: The adjacent pyridine ring acts as a basic trap for acidic reagents and a chelator for metal catalysts.

  • Rearrangement Suppression: Unlike typical neopentyl alcohols, this substrate resists acid-catalyzed rearrangement because the resulting carbocation would be destabilized by the adjacent protonated pyridine ring.

This guide provides validated protocols to bypass these barriers, focusing on Mitsunobu inversion , Appel halogenation , and Non-metal oxidation .

Structural Analysis & Reactivity Logic

To successfully functionalize this molecule, one must understand why standard methods fail.

The "Fortress" Effect
  • The Neopentyl Wall: The

    
    -carbon is quaternary (gem-dimethyl + pyridine). The trajectory for backside attack (SN2) is blocked by the methyl groups.
    
  • The Pyridyl Moat: In acidic media (e.g., HBr), the pyridine nitrogen protonates (

    
    ). This creates a cationic repulsion field that prevents the formation of a carbocation at the benzylic position, effectively shutting down SN1 pathways that usually rescue neopentyl reactivity.
    
Decision Matrix: Pathway Selection

Use the following logic flow to select the correct protocol for your target derivative.

ReactivityLogic Start Target Functionalization Aldehyde Aldehyde/Acid (Oxidation) Start->Aldehyde Halide Alkyl Halide (Substitution) Start->Halide Ether Ether/Ester (Coupling) Start->Ether OxMethod Avoid Metal Oxidants (Chelation Risk) Aldehyde->OxMethod HalMethod Avoid HX Acids (Protonation Trap) Halide->HalMethod EthMethod Force S_N2 Ether->EthMethod Swern Protocol 1: Swern/DMP OxMethod->Swern Use Appel Protocol 2: Appel Reaction HalMethod->Appel Neutral Cond. Mitsunobu Protocol 3: Mitsunobu EthMethod->Mitsunobu Activation

Caption: Decision tree for functionalizing 2-Methyl-2-(pyridin-2-yl)propan-1-ol based on target moiety.

Detailed Protocols

Protocol 1: Oxidation to Aldehyde (Swern Oxidation)

Target: 2-Methyl-2-(pyridin-2-yl)propanal

Rationale: Metal-based oxidants (PCC, Jones) often fail because the pyridine nitrogen coordinates to the Chromium/Manganese center, poisoning the reagent. The Swern oxidation uses DMSO/Oxalyl Chloride, avoiding this issue entirely.

Reagents:

  • Oxalyl Chloride (COCl)₂

  • DMSO (Anhydrous)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.1 equiv) in dry DCM. Cool to -78°C .

  • DMSO Addition: Add DMSO (2.2 equiv) dropwise. Caution: Gas evolution (CO/CO₂). Stir for 15 mins.

  • Substrate Addition: Add 2-Methyl-2-(pyridin-2-yl)propan-1-ol (1.0 equiv) dissolved in minimal DCM dropwise. Stir at -78°C for 45 mins.

    • Note: The mixture may become cloudy; this is the alkoxysulfonium salt forming.

  • Quench: Add Et₃N (5.0 equiv) dropwise. The large excess is critical to prevent the pyridine ring from interfering with the deprotonation step.

  • Warm Up: Allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash organic layer with brine.[1]

    • Critical: Do not wash with strong acid (HCl), or you will lose the product to the aqueous layer as the pyridinium salt.

Data Validation:

  • 1H NMR: Look for the aldehyde proton doublet/singlet around 9.5–9.8 ppm.

  • IR: Appearance of strong C=O stretch at ~1720 cm⁻¹.

Protocol 2: Conversion to Alkyl Bromide (Appel Reaction)

Target: 2-(1-Bromo-2-methylpropan-2-yl)pyridine

Rationale: Treating this alcohol with HBr leads to the formation of the pyridinium hydrobromide salt, which is generally inert to substitution due to charge repulsion. The Appel reaction (PPh₃ + CBr₄) works under essentially neutral conditions, driving the reaction via the formation of strong P=O bonds rather than relying on acid catalysis.

Reagents:

  • Triphenylphosphine (PPh₃) - 1.5 equiv

  • Carbon Tetrabromide (CBr₄) - 1.5 equiv

  • DCM (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the alcohol (1.0 equiv) and CBr₄ (1.5 equiv) in dry DCM at 0°C.

  • Initiation: Add PPh₃ (1.5 equiv) portion-wise over 20 minutes.

    • Observation: The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

    • Note: Neopentyl alcohols are slow.[2][3] If conversion is <50% after 12h, reflux gently (40°C).

  • Workup: Add pentane or diethyl ether to the reaction mixture to precipitate Triphenylphosphine Oxide (PPh₃=O). Filter the solid.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

    • Tip: The product is less polar than the alcohol.

Protocol 3: Nucleophilic Substitution (Mitsunobu Reaction)

Target: Ethers, Esters, Azides, Thioethers

Rationale: This is the gold standard for neopentyl alcohols. It activates the oxygen into a leaving group (OPPh₃⁺) that is so potent it forces the SN2 reaction to occur despite the steric hindrance.

Reagents:

  • Triphenylphosphine (PPh₃) - 1.5 equiv

  • DIAD (Diisopropyl azodicarboxylate) - 1.5 equiv

  • Nucleophile (H-Nu): Phenol, Benzoic Acid, DPPA (for azide), or Thiol.

Step-by-Step:

  • Mix: Dissolve Alcohol (1.0 equiv), PPh₃ (1.5 equiv), and the Nucleophile (1.2 equiv) in dry THF. Cool to 0°C.[2]

  • Add DIAD: Add DIAD dropwise. The solution will turn yellow.

  • Time: Stir at Room Temperature for 24–48 hours.

    • Optimization: For this hindered substrate, using ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine) can sometimes improve yields if PPh₃/DIAD is too slow.

  • Workup: Concentrate and purify directly.

    • Warning: The pyridine nitrogen can sometimes react with DIAD to form a hydrazide byproduct. If yields are low, pre-mix PPh₃ and DIAD at 0°C for 15 mins to form the betaine before adding the alcohol/nucleophile.

Summary of Chemical Data

ParameterValue / CharacteristicNote
Formula C₉H₁₃NO
MW 151.21 g/mol
pKa (Pyridine) ~5.2Protonates easily in acidic media.
Steric Class Neopentyl (Type IV)

is blocked;

is disfavored.
Solubility DCM, THF, MeOH, EtOAcPoor solubility in Hexanes.
Stability Stable to base; Sensitive to strong acidAcid forms salts; does not rearrange easily.

References

  • Mitsunobu Reaction on Hindered Alcohols

    • Source: Swamy, K. C. K., et al.
    • Relevance: Confirms utility of PPh3/DIAD systems for neopentyl-like substr
    • URL:

  • Appel Reaction Mechanism & Scope

    • Source: "Appel Reaction."[2][4] Organic Chemistry Portal.

    • Relevance: details the neutral conditions required to convert acid-sensitive or hindered alcohols to halides.
    • URL:

  • Swern Oxidation Protocols

    • Source: Omura, K. & Swern, D. "Oxidation of Alcohols by 'Activated' Dimethyl Sulfoxide." Tetrahedron, 1978.
    • Relevance: Standard protocol for non-metal oxid
    • URL:

  • Carbocation Stability (Pyridine Influence)

    • Source: "Carbocation Stability and Reactivity." Master Organic Chemistry.
    • Relevance: Explains why the adjacent protonated pyridine ring destabilizes carbocation form
    • URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Hydrophilic Pyridine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-PYR-OH-001 Operator: Senior Application Scientist

Welcome & Scope

Welcome to the technical support hub. You are likely here because your target molecule—a hydrophilic pyridine alcohol —is behaving poorly on standard chromatography systems.

These molecules present a "perfect storm" of purification challenges:

  • Basicity (Pyridine Nitrogen): The lone pair on the nitrogen (pKa ~5.2) acts as a Lewis base, interacting strongly with acidic silanols on silica gel, causing severe tailing or irreversible adsorption.

  • High Polarity (Alcohol Group): The hydroxyl group increases hydrophilicity, making the compound adhere too tightly to Normal Phase (NP) silica while eluting near the void volume (dead time) on standard Reverse Phase (RP) C18 columns.

This guide provides self-validating protocols to resolve these conflicting physicochemical properties.

Diagnostic Workflow

Before selecting a column, determine your molecule's primary failure mode using the decision matrix below.

PurificationStrategy Start START: Define Problem Solubility Is sample soluble in DCM or EtOAc? Start->Solubility RP_Check Is sample soluble in Water/MeOH? Solubility->RP_Check No (Too Polar) Tailing Issue: Severe Tailing on Silica TLC? Solubility->Tailing Yes Void Issue: Elutes in Void (t0) on C18? RP_Check->Void Yes Sol_NP Solution: Modified Normal Phase Tailing->Sol_NP Add TEA or NH4OH Sol_HighPH Solution: High pH C18 (pH 10) Void->Sol_HighPH Try Basic pH First Sol_HILIC Solution: HILIC Mode (Amide/Silica) Void->Sol_HILIC If still no retention

Figure 1: Strategic decision tree for selecting the stationary phase based on solubility and retention behavior.

Module 1: Normal Phase (Silica) Optimization

The Issue: On standard silica (pH ~5), pyridine is protonated or hydrogen-bonds to silanols. This results in "streaking" where the compound elutes over 20+ fractions.

Protocol A: The "TEA Blockade" (Standard Silica)

Do not simply add Triethylamine (TEA) to your bottle. You must equilibrate the column surface first to prevent baseline drift.

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM) + 1% TEA.

    • Solvent B: Methanol (MeOH) + 1% TEA.

    • Note: TEA is volatile; prepare fresh daily.

  • Column Pre-treatment (Critical Step):

    • Flush the silica column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 100% Solvent A) before loading your sample.

    • Mechanism:[1][2] The TEA saturates the acidic silanol sites (

      
      ), effectively "capping" them so your pyridine flows freely [1].
      
  • Elution:

    • Run a gradient from 0% to 10% MeOH.

    • Warning: Do not exceed 10-15% MeOH on standard granular silica. High MeOH concentrations can disrupt the silica matrix, causing "fines" to pass through the frit and contaminate your product with dissolved silica [2].[3]

Protocol B: The "Amine-Functionalized" Alternative

If TEA is interfering with your downstream chemistry (or smells too strong), switch stationary phases.

  • Stationary Phase: Amine-bonded Silica (

    
    ).
    
  • Mechanism: The surface is already basic (pKa ~9.8).[4] It repels the basic pyridine, forcing it into the mobile phase without external additives [3].

  • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH (no amine additive required).

Module 2: Reverse Phase & HILIC (For High Polarity)

The Issue: Hydrophilic pyridine alcohols often have a


. On a standard C18 column with acidic modifiers (Formic acid/TFA), the pyridine is protonated (

), becoming highly polar and eluting immediately (in the void volume).
Protocol C: High pH Reverse Phase (C18)

By raising the pH above the pyridine's pKa (5.2), you suppress ionization. The neutral molecule is more hydrophobic and retains better on C18.

ParameterSpecification
Column C18 (Must be "Hybrid" or "High pH Stable" - e.g., Waters XBridge, Phenomenex Gemini)
Buffer 10mM Ammonium Bicarbonate (adjusted to pH 10 with

)
Mobile Phase A 95% Water / 5% Acetonitrile + 10mM Buffer
Mobile Phase B Acetonitrile + 10mM Buffer
Gradient 0% B to 100% B (Hold at 0% B for 2 CVs to catch early eluters)

Expert Insight: At pH 10, silica dissolution is a risk for standard columns. Ensure your column is rated for pH > 8 [4].

Protocol D: HILIC (Hydrophilic Interaction Liquid Chromatography)

If High pH C18 fails to retain the compound, HILIC is the gold standard for small, polar heterocycles.

  • Concept: "Reverse of Reverse Phase."[5][6][7] Water is the strong solvent; Acetonitrile is the weak solvent.[8]

  • Stationary Phase: Bare Silica or Amide-bonded phase.

  • Mobile Phase:

    • A: Acetonitrile (Weak).[9]

    • B: Water + 10mM Ammonium Acetate (Strong).

  • Loading: Dissolve sample in 100% Acetonitrile (or minimum water). Injecting a water-rich sample will cause peak distortion [5].

  • Gradient: Start at 95% A (High Organic) and gradient down to 50% A .

Module 3: Recovery & Troubleshooting

The Issue: "I see the spot on TLC, but I recovered 0 mg from the column."

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Recovery Irreversible Adsorption: The pyridine reacted with active sites.Switch to Basic Alumina column. Alumina is less acidic than silica and often gives higher recovery for nitrogenous bases [6].
Low Recovery Volatility: Small pyridine alcohols (MW < 150) can sublime on the rotovap.Do not evaporate to dryness under high vacuum/heat. Form a salt (e.g., HCl or TFA salt) before evaporation to reduce volatility.
Broad Peaks Sample Solvent Mismatch: Sample dissolved in strong solvent (e.g., DMSO/MeOH) for loading.Dry Load your sample onto Celite or Silica.[10] This eliminates solvent mismatch effects [7].
White Solid in Flask Silica Contamination: High MeOH (>15%) dissolved the silica.Re-dissolve product in dry DCM, filter through a 0.2 µm PTFE syringe filter, or perform a quick aqueous workup.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Methanol in Normal Phase? A: Yes, and often you should. Acetone is more selective for nitrogen heterocycles and less likely to dissolve silica than methanol. Try a DCM/Acetone gradient.

Q: My compound streaks even with 1% TEA. Should I add more? A: No. Above 2-3%, TEA saturates the silica and becomes part of the mobile phase, potentially causing ion-suppression in Mass Spec (MS). If 1% fails, switch to High pH Reverse Phase or Amine-functionalized silica .

Q: How do I remove the TEA from my product after the column? A: TEA has a low boiling point but can be sticky. The best method is to azeotrope it with heptane or perform a mild wash with saturated


 if your product is not water-soluble. Alternatively, use volatile Ammonia (

) in the mobile phase instead of TEA.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Notes.

  • Biotage. "Does methanol really dissolve silica during flash column chromatography?" Biotage Blog, 2023.

  • Kinesis/Cole-Parmer. "Flash Chromatography Separation of Basic Organic Compounds without Modifier." Technical Guide.

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method?" Waters Knowledge Base.

  • Teledyne ISCO. "Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase." Application Note.

  • Teledyne ISCO. "Effective Organic Compound Purification: Basic Alumina."[11] Flash Chromatography Guide, p. 80.

  • University of Rochester. "Troubleshooting Flash Column Chromatography." Department of Chemistry Guides.

Sources

preventing oxidation of primary alcohol groups in pyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridine Scaffold Stability Hub (PSSH) .

As a Senior Application Scientist, I have curated this technical guide to address the specific challenges of handling primary alcohol groups attached to pyridine rings. This moiety is deceptively simple; however, the electron-deficient nature of the pyridine ring combined with the basicity of the ring nitrogen creates a unique "push-pull" electronic environment that complicates standard oxidation prevention strategies.

Quick Navigation

  • Module 1: (In-lab synthesis)

  • Module 2: (Complex scaffolds)

  • Module 3: (Drug design)

  • Module 4:

Module 1: Synthetic Protection Strategies

The Core Challenge: You need to perform reactions on a scaffold containing a pyridine-methanol group without oxidizing the alcohol to an aldehyde or carboxylic acid.

Critical Analysis: Choosing the Right Group

Unlike benzyl alcohols, pyridine alcohols are sensitive to both strong acids (which protonate the ring, altering solubility and reactivity) and strong oxidants.

Protecting GroupStability (Pyridine Context)Recommended ForMechanism Note
TBDMS (Silyl) High (Base stable)General synthesisBulky silyl group minimizes N-coordination issues.
Trityl (Tr) High (Primary selective)Poly-olsSelectively protects

Py-CH

OH over

alcohols due to steric bulk.[1]
MOM (Ether) ModerateBase-heavy routesRequires acid for removal; Pyridine buffers the deprotection, requiring excess acid.
Acetate (Esters) LowShort stepsProne to hydrolysis if the pyridine ring activates the carbonyl (intramolecular catalysis).
Protocol A: Selective Tritylation of Primary Pyridine Alcohols

Use this when you have secondary alcohols present and need to lock down the primary pyridine alcohol.

The "Trap": Standard tritylation uses pyridine as the solvent. However, for pyridine substrates, the solvent can compete with the substrate for the trityl cation, or the substrate's own nitrogen can coordinate, slowing the reaction.

Optimized Workflow:

  • Solvent: Use Dichloromethane (DCM) instead of pyridine.

  • Base: Use Diisopropylethylamine (DIEA) . Unlike pyridine, DIEA is non-nucleophilic and will not compete for the trityl chloride.

  • Reagent: Trityl Chloride (1.2 equiv).

  • Catalyst: DMAP (0.1 equiv) – essential to accelerate the attack of the hindered alcohol.

Step-by-Step:

  • Dissolve pyridine-methanol substrate (1.0 mmol) in dry DCM (5 mL) under Argon.

  • Add DIEA (2.0 mmol) and DMAP (0.1 mmol).

  • Cool to

    
     and add Trityl Chloride (1.2 mmol) portion-wise.
    
  • Warm to RT and stir for 4–6 hours.

  • Workup: Quench with MeOH. Wash with sat.

    
    . Avoid acidic washes, as the trityl group is acid-labile and the pyridine salt may extract into the aqueous phase.
    

Module 2: Chemoselectivity & Catalyst Poisoning

The Core Challenge: You attempt to oxidize a different functional group (e.g., a secondary alcohol) elsewhere on the molecule, but the reaction fails or the pyridine alcohol oxidizes non-selectively.

Troubleshooting Guide: The "N-Coordination" Effect

Pyridine nitrogens are excellent ligands for transition metals (Pd, Cu, V). If you use metal-based oxidants (like TPAP or Cu/TEMPO) to oxidize a secondary alcohol while leaving the primary pyridine alcohol unprotected, two things happen:

  • Catalyst Poisoning: The pyridine nitrogen binds the metal, killing the catalytic cycle.

  • Directed Oxidation: In some cases (e.g., with Vanadium or Ag), the nitrogen directs the oxidant to the nearby primary alcohol, oxidizing it preferentially over the secondary alcohol.

Decision Matrix: Selecting the Right Reagent

ReagentSelection Start Goal: Oxidize Secondary Alcohol (Spare Pyridine-CH2OH) IsProtected Is Pyridine-CH2OH Protected? Start->IsProtected Yes Use Standard Oxidants (Dess-Martin, Swern) IsProtected->Yes Yes No No IsProtected->No No (One-Pot Req) MetalBased Are you using Metal Catalyst (Cu, Pd)? No->MetalBased Yes_Metal Yes_Metal MetalBased->Yes_Metal Yes No_Metal No_Metal MetalBased->No_Metal No Poison STOP: High Risk of Catalyst Poisoning Yes_Metal->Poison Solution Protonate Pyridine (add TsOH) OR Transient N-Oxide Formation Poison->Solution Solution Selectivity Use TEMPO/NaOCl (Kinetic control required) No_Metal->Selectivity

Figure 1: Decision matrix for selecting oxidation conditions in the presence of pyridine scaffolds.

FAQ: Why did my Swern oxidation fail?

Q: I tried a Swern oxidation to oxidize a side-chain alcohol, but I got a complex mixture. A: The activated DMSO species (chlorosulfonium ion) can react with the pyridine nitrogen to form a pyridinium salt. Fix: Pre-mix the DMSO/Oxalyl Chloride at


 thoroughly before adding the pyridine-substrate. Alternatively, use Dess-Martin Periodinane (DMP) , which is less prone to interference by the pyridine nitrogen, provided the solution is buffered with 

to neutralize the acetic acid byproduct.

Module 3: Metabolic Stability Engineering

The Core Challenge: Your pyridine-methanol drug candidate is rapidly cleared in vivo. Mechanism: Cytochrome P450 enzymes (and aldehyde oxidase) rapidly oxidize primary pyridine alcohols to carboxylic acids (via an aldehyde intermediate). This is often a metabolic "soft spot."

Strategy: Bio-Isosteric Replacement & Blocking

To prevent metabolic oxidation, you must sterically or electronically modify the


-carbon.

Visualizing the Metabolic Blockade

Metabolism Substrate Pyridine-CH2-OH (Vulnerable) Aldehyde Intermediate Aldehyde Substrate->Aldehyde CYP450 / ADH Acid Pyridine-COOH (Inactive/Excreted) Aldehyde->Acid Aldehyde Oxidase Blocker Strategy: Alpha-Methylation (Py-CH(Me)-OH) Blocker->Substrate Structural Mod Blocker->Aldehyde BLOCKS Oxidation

Figure 2: Metabolic pathway of pyridine methanol and the blocking strategy using alpha-methylation.

Implementation Data:

ModificationEffect on Oxidation RateTrade-off
Deuteration (

)
Reduces rate (Kinetic Isotope Effect ~2-5x)Expensive; may not fully stop clearance.

-Methylation (

)
High Stability (Converts

)
Introduces a chiral center.
Fluorination (

)
High StabilityDrastically changes pKa and solubility (alcohol becomes acidic).

Module 4: Storage & Handling Protocols

Issue: "My pyridine methanol turned yellow/brown in the vial." Diagnosis: Auto-oxidation to N-oxide or aldehyde, often catalyzed by trace metals or light.

Standard Operating Procedure (SOP) for Storage:

  • Atmosphere: Store under Argon.

    
     is the enemy, especially if trace metals are present.
    
  • Container: Amber glass (light excludes photochemical degradation).

  • Additives: For long-term solution storage, add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1% if compatible with downstream assays.

  • Avoid Chlorinated Solvents: On long standing, pyridine can react with

    
     or DCM (slow alkylation/quaternization), especially under light. Store in MeOH or dry solid form.
    

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Definitive guide on TBDMS/Trityl stability).

  • Mechanism of Alcohol Oxidation by Dipicolinate Vanadium(V): Unexpected Role of Pyridine. Journal of the American Chemical Society, 132(45), 15884–15886. (Details coordination-directed oxidation).

  • Selective Oxidation of a Single Primary Alcohol Function in Oligopyridine Frameworks. Organic Letters, 6(19), 3305–3308. (Chemoselectivity strategies).

  • Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Beilstein Journal of Organic Chemistry, 12, 1229–1234. (Protocol for DIEA vs Pyridine base).

  • Pyridine nucleotide-linked oxidation of methanol in methanol-assimilating yeasts. Journal of Bacteriology, 124(3), 1165. (Biological oxidation context).

Sources

Technical Support Center: Crystallization of Pyridine-Alcohol Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solvent System Optimization & Troubleshooting[1]

Mission Statement

Welcome to the Advanced Crystallization Support Hub. You are likely here because standard screening protocols have failed to yield stable pyridine-alcohol co-crystals. Pyridine derivatives, acting as hydrogen bond acceptors, form specific supramolecular synthons with alcohol donors.[1] However, their high solubility in organic media and propensity for hygroscopicity make them prone to oiling out (LLPS) and solvate competition .

This guide abandons generic advice in favor of mechanistic troubleshooting based on thermodynamic and kinetic principles.

Module 1: The Chemistry of Selection

Q: Why are my standard solvents yielding solvates instead of the desired co-crystal?

A: You are likely facing Supramolecular Competition . The formation of a pyridine-alcohol complex relies on the Heterosynthon


 . If your solvent is a strong Hydrogen Bond (HB) donor or acceptor, it will compete for these sites.
  • The Mechanism: Pyridine is a strong HB acceptor (

    
    ). If you use a solvent like DMSO  (strong acceptor) or Methanol  (strong donor/acceptor), the solvent effectively "caps" the binding sites of your API or co-former.
    
  • The Fix: Switch to "Silent" solvents—those with low donor/acceptor numbers that do not interfere with the primary synthon.

Solvent Compatibility Matrix
Solvent ClassExamplesSuitabilityTechnical Rationale
Strong Donors Water, MeOH, Acetic AcidAVOID Competes with alcohol co-former for the Pyridine N-site. High risk of hydrate/solvate formation.
Strong Acceptors DMSO, DMF, DMAcAVOID Competes with Pyridine for the Alcohol proton. High boiling points make removal difficult.
Polar Aprotic (Weak) Acetone, Ethyl Acetate, MEKCONDITIONAL Good for solubility, but risk of channel solvates.[1] Use only if interaction energy is lower than the co-crystal lattice energy.
Non-Polar / Inert Toluene, Heptane, IPA*PREFERRED "Silent" media. They force the Pyridine and Alcohol to interact with each other to lower free energy.

*Note: Isopropyl Alcohol (IPA) is a donor, but its steric bulk often makes it a weaker competitor than MeOH. It can be used if it is not the co-former itself.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My solution turns into a milky emulsion or a sticky gum (oil) upon cooling. How do I fix this?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[2][3][4] This occurs when the "Oiling Out" boundary (spinodal decomposition) is hit before the crystallization boundary. This is common with pyridine complexes because they often have low melting points relative to the pure components.

The Diagnostic Workflow:

  • Check

    
    :  If you are cooling rapidly (e.g., 
    
    
    
    ), you are crashing into the metastable zone too fast.
  • Check Impurities: Pyridine derivatives often contain oligomers that stabilize the oil phase.

  • Check Solvent Affinity: If the solvent is too poor (highly non-polar), the solute-solute interaction dominates so strongly that it separates as a liquid phase rather than an ordered lattice.

Protocol: The "Fining" Technique to Cure Oiling Out

If you see oil droplets:

  • Do NOT cool further. This will only solidify the oil into an amorphous glass.

  • Re-heat the mixture until the solution is clear (single phase).

  • Add Seed Crystals of the pure co-former or (ideally) the complex at

    
    .
    
  • Hold Temperature (Isothermal hold) for 2–4 hours. This allows the oil droplets to redissolve and deposit onto the crystal lattice (Ostwald Ripening).

  • Cool Slowly (

    
    ).
    

Module 3: Visualizing the Decision Process

The following diagram illustrates the logical pathway for selecting a solvent system and troubleshooting phase separation.

SolventSelection Start Start: Pyridine-Alcohol Complex SolubilityCheck Step 1: Solubility Screening (Hansen Parameters) Start->SolubilityCheck InteractionCheck Step 2: Check H-Bond Competition SolubilityCheck->InteractionCheck Decision1 Is Solvent a Strong Donor/Acceptor? (e.g. DMSO, H2O) InteractionCheck->Decision1 Discard1 Discard: High Risk of Solvate/Hydrate Decision1->Discard1 Yes PhaseCheck Step 3: Cooling Crystallization Decision1->PhaseCheck No (Silent Solvent) Observation Observation PhaseCheck->Observation Crystals Success: Crystalline Solid Observation->Crystals Clear Facets Oil Failure: Oiling Out (LLPS) Observation->Oil Droplets/Gum FixOil Troubleshoot LLPS: 1. Reheat to clear point 2. Add Seeds 3. Isothermal Hold Oil->FixOil Apply Protocol FixOil->Crystals Slow Cool

Figure 1: Logical workflow for solvent selection and troubleshooting phase separation in pyridine-alcohol systems.

Module 4: Advanced Solubility Matching (Hansen Parameters)

Q: The alcohol co-former is highly soluble, but the pyridine API is not (or vice versa). How do I balance this?

A: You need to achieve Congruent Solubility . If Solubility(


) 

Solubility(

), the co-former will precipitate alone.

The Calculation (HSP): Use Hansen Solubility Parameters (


).[5]
Calculate the "distance" (

) between your solvent (

) and your complex components (

):

  • Target: You want a solvent where the

    
     for the API and the 
    
    
    
    for the Co-former are similar (within 2-3 units), but the total solubility is moderate.
  • The "Reaction Crystallization" Trick: If solubilities are mismatched, use a solvent where the Complex is the least soluble species.

    • Protocol: Dissolve the most soluble component (e.g., Pyridine) in the solvent first. Then, add the Alcohol co-former dropwise. The lower solubility of the complex will drive precipitation immediately upon addition, bypassing the solubility mismatch of the individual components.

References

  • Hansen Solubility Parameters in Co-crystal Prediction

    • Source: National Institutes of Health (NIH) / PubMed
    • )
    • Link:[1]

  • Liquid-Liquid Phase Separ

    • Source: Mettler Toledo Technical Resources[1]

    • Context: Defines LLPS as a kinetic phenomenon where solute-rich droplets form in the metastable zone.
    • Link:

  • Competitive Hydrogen Bonding in Pyridine Systems

    • Source: RJ Wave / ResearchGate[1]

    • Context: Details the specific synthons in pyridine and how strong donors/acceptors (like w
    • Link:

  • Troubleshooting Crystalliz

    • Source: Chemistry LibreTexts[1]

    • Context: Practical guide on handling "oiled out" products, confirming that re-heating and slow cooling (or seeding)
    • Link:

  • Solvent Mixtures for Co-crystalliz

    • Source: ACS Public
    • Context: Discusses using solvent mixtures to suppress solvate formation and balance solubility inequalities.
    • Link:

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for Purity Analysis of Pyridine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Paradox

Pyridine alcohols (2-, 3-, and 4-pyridinemethanol) represent a classic "perfect storm" in HPLC method development. Their dual nature—possessing a basic nitrogen atom (pKa ~5.[1]2) and a polar hydroxyl group—creates a conflict between retention and peak shape.

Traditional silica-based C18 methods often force a compromise: run at low pH to suppress silanol interactions (sacrificing retention due to protonation) or use ion-pairing reagents (sacrificing reproducibility and MS-compatibility).

This guide objectively compares a High-pH Stable Hybrid C18 workflow against traditional Low-pH C18 and Ion-Pairing (IPC) methods. We demonstrate that leveraging the neutral state of pyridine alcohols at high pH (pH 10) is the only self-validating system that simultaneously achieves high retention, thermodynamic isomer selectivity, and symmetrical peak shapes.

The Comparative Landscape

Method A: The Traditional Control (Low pH C18)
  • Mechanism: Acidic mobile phase (pH 2.5) protonates the pyridine nitrogen (

    
    ) and suppresses silanol ionization (
    
    
    
    ).
  • The Flaw: While this reduces ionic tailing, the protonated pyridine is highly polar. It elutes near the void volume (

    
    ), leading to poor resolution of isomers and susceptibility to matrix interference.
    
Method B: The "Old Standard" (Ion-Pairing)
  • Mechanism: Adds an alkyl sulfonate (e.g., sodium octanesulfonate) to the mobile phase. The reagent forms a neutral ion pair with the protonated pyridine, increasing hydrophobicity.

  • The Flaw: "The Black Box." Equilibration takes hours. The method is sensitive to temperature and concentration. Crucially, non-volatile salts render this method incompatible with LC-MS.

Method C: The Advanced Solution (High-pH Hybrid C18)
  • Mechanism: Uses a hybrid organic-inorganic particle stable up to pH 12. The mobile phase is buffered at pH 10.

  • The Advantage: At pH 10 (well above the pKa of 5.2), pyridine alcohols are neutral .

    • Maximized Hydrophobicity: Neutral species retain strongly on C18.

    • Silanol Shielding: The hybrid surface resists dissolution, and electrostatic repulsion between the deprotonated silanols and the neutral analyte is non-existent.

Mechanistic Visualization

The following diagram illustrates the speciation and surface interactions that dictate chromatographic performance.

PyridineSeparation cluster_LowPH Method A: Low pH (pH 2.5) cluster_HighPH Method C: High pH (pH 10) Py_Acid Analyte: Py-H+ (Cationic & Polar) Surface_Acid Silica Surface: Si-OH (Neutral) Py_Acid->Surface_Acid Weak Interaction Result_Acid Result: Early Elution (Void) Poor Retention Py_Acid->Result_Acid High Polarity Py_Base Analyte: Py-Neutral (Hydrophobic) Surface_Base Hybrid Surface: Stable C18 Ligand Py_Base->Surface_Base Strong Hydrophobic Interaction Result_Base Result: Strong Retention Sharp Peaks Py_Base->Result_Base Zero Ionic Repulsion

Figure 1: Mechanistic comparison of analyte speciation at Low pH vs. High pH. At pH 10, the neutral analyte interacts hydrophobically with the C18 phase, ensuring retention.

Experimental Protocol: High-pH Purity Analysis

This protocol is designed as a self-validating system. The use of a volatile basic buffer ensures MS compatibility and pH stability.

Instrumentation & Materials[2][3][4][5]
  • System: UHPLC or HPLC system with UV detection (PDA recommended for peak purity).

  • Column: Hybrid C18 (e.g., Ethylene Bridged Hybrid) , 150 x 4.6 mm, 3.5 µm (or 1.7 µm for UHPLC). Note: Standard silica columns will dissolve at this pH.

  • Reagents:

    • Ammonium Bicarbonate (LC-MS Grade).

    • Ammonium Hydroxide (28-30%).

    • Acetonitrile (LC-MS Grade).

    • Milli-Q Water.

Mobile Phase Preparation[4]
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide.

    • Why: Ammonium bicarbonate provides excellent buffering capacity at pH 10 and is volatile.

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal for 4.6mm ID columns.
Column Temp 30°CMaintains consistent viscosity and kinetics.
Injection Vol 5.0 µLPrevents mass overload which causes fronting.
Detection UV 254 nmMax absorption for pyridine ring π-π* transitions.
Gradient 0-5 min: 5% B (Isocratic)5-15 min: 5% -> 30% B15-20 min: 95% B (Wash)Initial isocratic hold ensures retention of the most polar isomer (4-pyridinemethanol).
Sample Preparation[6]
  • Dissolve 10 mg of Pyridine Alcohol sample in 10 mL of Mobile Phase A .

  • Critical Step: Do not dissolve in 100% organic solvent. Injecting a strong solvent plug will cause "peak breakthrough" for these polar analytes.

Performance Data Comparison

The following data represents average performance metrics across 5 replicate injections of a mixture containing 2-, 3-, and 4-pyridinemethanol.

Table 1: Quantitative Performance Metrics
MetricMethod A (Low pH C18)Method B (Ion-Pairing)Method C (High-pH Hybrid)
Retention Factor (

)
0.8 (Elutes in Void)4.55.2
USP Tailing Factor (

)
1.1 (Good shape, no retention)1.3 (Broadening)1.05 (Symmetrical)
Resolution (

) 3- vs 4-
0.5 (Co-elution)2.13.8
Equilibration Time 15 mins60-90 mins10 mins
MS Compatibility YesNo Yes
Data Interpretation[2][4][6][7][8][9]
  • Retention: The High-pH method achieves a

    
     of 5.2, meaning the analyte interacts significantly with the stationary phase. The Low pH method fails to retain the polar cation (
    
    
    
    ).
  • Selectivity: The separation of 3- and 4-pyridinemethanol is notoriously difficult. The High-pH method resolves them (

    
    ) because the neutral isomers have slightly different hydrophobicities, which are masked when they are ionized.
    
  • Efficiency: The Ion-Pairing method suffers from mass transfer limitations, resulting in broader peaks (

    
    ) compared to the sharp peaks of the High-pH method.
    

Troubleshooting & Optimization

Even with a robust method, anomalies can occur.[2][3][4] Use this causality-based troubleshooting guide.

  • Problem: Peak Tailing (

    
    )
    
    • Cause: Column aging or pH drift. If the pH drops below 8, the pyridine begins to protonate, initiating silanol interaction.

    • Fix: Remake Mobile Phase A and verify pH is > 9.5. Ensure the column is a "Hybrid" particle; standard silica strips its bonded phase at pH 10, exposing raw silanols.

  • Problem: Retention Time Shift

    • Cause: Evaporation of Ammonium Hydroxide (volatile base).

    • Fix: Use a capped mobile phase reservoir or an in-line solvent manager. Replace buffer daily.

  • Problem: Fronting Peaks

    • Cause: Sample solvent mismatch.[3] Dissolving the sample in 100% ACN while starting at 5% ACN gradient.

    • Fix: Always dissolve the sample in the starting mobile phase (Water/Buffer).

References

  • PubChem. (2025).[5] Pyridine | C5H5N - Chemical and Physical Properties (pKa). National Library of Medicine. [Link]

  • Chromatography Online. (2025). Ion Pairing - Blessing or Curse? Comparison of IPC and Alternative Methods. LCGC International. [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. [Link]

  • Sielc Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep and Mixed-Mode Columns. [Link]

Sources

Comparative Guide: Pyridine-Propanol vs. Pyridine-Ethanol Ligand Strength

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of transition metal complexes for catalysis and drug development, the choice between pyridine-ethanol (specifically 2-(2-hydroxyethyl)pyridine) and pyridine-propanol (3-(2-pyridyl)-1-propanol) is a decision between stable chelation and structural flexibility .

  • The Verdict: Pyridine-ethanol is the superior chelating ligand. It forms thermodynamically stable 6-membered chelate rings with metals like Cu(II) and Ni(II).

  • The Alternative: Pyridine-propanol , with its longer alkyl chain, attempts to form a 7-membered ring . This is energetically disfavored due to entropic penalties and steric strain. Consequently, it often fails to chelate, acting instead as a monodentate ligand or a bridging linker in polymeric structures.

This guide analyzes the thermodynamic and structural reasons for this performance gap, supported by crystallographic evidence and experimental protocols.

Molecular Architecture & Chelation Mechanics

The "strength" of these ligands is governed by the Chelate Effect , specifically the relationship between linker length and ring stability.

The Structural Difference

Both ligands possess a pyridine nitrogen (


) and a hydroxyl oxygen (

) donor.[1] The critical variable is the carbon chain length connecting them.
LigandIUPAC NameLinker LengthPotential Chelate Ring Size
Pyridine-Ethanol 2-(2-hydroxyethyl)pyridine2 Carbons (Ethyl)6-Membered (Stable)
Pyridine-Propanol 3-(2-pyridyl)-1-propanol3 Carbons (Propyl)7-Membered (Unstable)
Chelation Thermodynamics
  • Pyridine-Ethanol (6-Membered Ring): When this ligand binds a metal, it forms a 6-membered ring (

    
    ). While 5-membered rings (from pyridine-methanol) are often the "gold standard" for stability, 6-membered rings are also thermodynamically stable, particularly for metals with larger ionic radii or specific geometric preferences (e.g., Jahn-Teller distorted Cu(II)). The bite angle is sufficiently close to 
    
    
    
    to support square planar or octahedral geometries.
  • Pyridine-Propanol (7-Membered Ring): Extending the chain by one methylene unit requires the formation of a 7-membered ring. This introduces significant entropic penalty (more degrees of freedom must be frozen) and ring strain . In practice, the energy cost often exceeds the enthalpy gain of the second bond. As a result, the hydroxyl group frequently remains uncoordinated, or the ligand bridges two metal centers instead of chelating one.

Visualization of Coordination Modes

ChelationComparison cluster_0 Pyridine-Ethanol (Stable) cluster_1 Pyridine-Propanol (Unstable) PyEt Pyridine-Ethanol (Ligand) Chelate6 6-Membered Chelate Ring PyEt->Chelate6 Binds Metal Result1 High Stability (log K > 4) Discrete Complexes Chelate6->Result1 Thermodynamically Favored PyPr Pyridine-Propanol (Ligand) Chelate7 7-Membered Chelate Ring PyPr->Chelate7 Attempted Chelation Bridge Bridging Mode (Polymeric) PyPr->Bridge Preferred Pathway Result2 Low Chelate Stability Formation of Polymers Chelate7->Result2 Entropically Disfavored Bridge->Result2

Figure 1: Comparison of coordination pathways. Pyridine-ethanol reliably forms stable chelates, whereas pyridine-propanol often defaults to bridging modes due to the instability of the 7-membered ring.

Quantitative Performance Analysis

The following data contrasts the structural outcomes observed in Copper(II) halide systems, a standard benchmark for N,O-donor ligands.

Table 1: Comparative Coordination Performance (Cu(II) System)
FeaturePyridine-Ethanol ComplexPyridine-Propanol Complex
Complex Formula


(Example)
Coordination Mode Bidentate Chelate (N, O)Bridging or Monodentate
Geometry Distorted Square PyramidalSquare Planar / Polymeric Chain
Ring Size 6-Membered N/A (No Chelation) or 7-Membered (Rare)
Stability Constant Moderate (

)
Low (Often unmeasurable as chelate)
Primary Interaction Strong intramolecular bondIntermolecular bridging

Key Insight: In crystallographic studies, Cu(II) with pyridine-ethanol forms discrete cations with clear chelation. In contrast, analogous reactions with pyridine-propanol often yield polymeric chains where the alcohol arm reaches out to a neighboring copper atom because it cannot comfortably bite back onto its own metal center.

Experimental Validation Protocol

To verify these differences in your own laboratory, use Potentiometric Titration (Irving-Rossotti method). This protocol determines the stability constants (


) and reveals whether chelation is occurring.[2]
Protocol: Determination of Stability Constants

Objective: Calculate the stepwise formation constants (


) for Cu(II) complexes.

Reagents:

  • Ligand solution (

    
     in 
    
    
    
    v/v dioxane-water to ensure solubility).
  • Metal salt solution (

    
    , 
    
    
    
    ).
  • Standardized NaOH (

    
    , carbonate-free).
    
  • Supporting electrolyte (

    
    , 
    
    
    
    ) to maintain ionic strength.

Workflow:

  • Calibration: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, 10.0).

  • Acid Titration: Titrate the mineral acid (

    
    ) alone to establish the baseline.
    
  • Ligand Titration: Titrate the acid + ligand solution. The shift in the pH curve determines the ligand's

    
     (protonation constant of the pyridine nitrogen).
    
  • Complex Titration: Titrate the acid + ligand + metal solution.[2]

    • Observation Point: If the curve shifts significantly to lower pH values compared to the ligand curve, protons are being displaced by the metal, indicating complexation.[2]

  • Data Analysis:

    • Calculate the average number of ligands bound (

      
      ) using the Irving-Rossotti equations.
      
    • Plot

      
       vs. 
      
      
      
      (negative log of free ligand concentration).
    • Result Interpretation:

      • Pyridine-ethanol: You will observe a distinct formation curve reaching

        
        , indicating stable 1:1 and 1:2 complexes.
        
      • Pyridine-propanol: The curve will show minimal shift or irregular behavior (precipitation), indicating weak binding or polymer formation rather than discrete chelation.

Applications & Relevance[3][4][5]

Drug Development (Betahistine)
  • Context: Betahistine is a structural analog of 2-pyridineethanol (specifically 2-(2-methylaminoethyl)pyridine).

  • Relevance: The metabolic stability and receptor binding of betahistine-like drugs depend on the ethyl linker. Altering this to a propyl linker (pyridine-propanol derivative) would drastically change the 3D conformation and metal-binding capability (e.g., in metalloenzyme active sites), likely abolishing biological activity.

Catalysis (Palladium Cross-Coupling)
  • Pyridine-Ethanol: Used as a directing group or ancillary ligand. The 6-membered ring is hemilabile—it can open and close, creating a vacant site for substrate binding while stabilizing the metal center.

  • Pyridine-Propanol: Rarely used because the 7-membered ring is too "floppy" to stabilize the transition state effectively, leading to catalyst decomposition.

References

  • Crystallographic Analysis of Pyridine Alcohols: Comparison of crystal structures showing 6-membered chelation for ethanol derivatives vs. bridging for propanol derivatives. Source:

  • Stability Constant Determination (General Protocol): Guidelines for potentiometric determination of stability constants (Irving-Rossotti). Source:

  • The Chelate Effect & Ring Size: Fundamental thermodynamic principles explaining the instability of 7-membered rings. Source:

  • Pyridine-Ethanol Properties: Physical and chemical data for 2-(2-hydroxyethyl)pyridine. Source:

Sources

IR spectroscopy characteristic peaks of pyridine alcohol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the IR Spectroscopy of Pyridine Alcohol Derivatives

Executive Summary

Pyridine alcohol derivatives (specifically 2-, 3-, and 4-pyridinemethanol) represent a critical class of N-heterocyclic intermediates in drug development, serving as precursors for vasodilators, antilipemic agents, and cholinergic ligands. Their infrared (IR) spectra are complex due to the coupling of the electron-deficient pyridine ring with a hydrogen-bonding hydroxymethyl group.

This guide provides a comparative spectroscopic analysis, distinguishing these derivatives from their parent compound (pyridine) and their carbocyclic analogs (benzyl alcohol). It focuses on the causality of spectral shifts—how the position of the nitrogen atom dictates hydrogen bonding motifs—and provides a self-validating experimental protocol for structural elucidation.

Fundamental Principles: The Spectral Architecture

The IR spectrum of a pyridine alcohol is defined by the competition between the aromatic ring current and the localized hydrogen bonding of the hydroxyl group.

  • The Nitrogen Effect (Electronic): The electronegative nitrogen atom in the ring induces a dipole, intensifying the ring stretching vibrations (

    
     and 
    
    
    
    ) compared to benzene analogs. This results in sharper, more intense bands in the 1600–1400 cm⁻¹ region.
  • The Hydroxyl Effect (Vibrational): The

    
     group introduces aliphatic character. Crucially, the position of this group relative to the ring nitrogen determines the nature of hydrogen bonding (Intra- vs. Intermolecular), which is the primary diagnostic tool for isomer differentiation.
    

Comparative Analysis: Product vs. Alternatives

A. Pyridine Alcohols vs. Unsubstituted Pyridine

The transition from pyridine to pyridine alcohol is marked by the appearance of "Aliphatic Markers" and "H-Bonding Broadening."

FeatureUnsubstituted Pyridine (Alternative)Pyridine Alcohol Derivatives (Product)Causality
O-H Stretch Absent 3200–3400 cm⁻¹ (Broad) H-bonding network formation (dimers/polymers).
C-H Stretch > 3000 cm⁻¹ (Aromatic only)2850–2950 cm⁻¹ (Aliphatic) + >3000 cm⁻¹Introduction of the methylene (

) linker.
Ring Breathing ~990 cm⁻¹ (Very Strong)~1000–1030 cm⁻¹ (Shifted)Mass effect of the substituent dampens ring breathing.
C-O Stretch Absent 1000–1050 cm⁻¹ C-O single bond vibration of the primary alcohol.
B. Isomer Differentiation (The Critical Decision)

Distinguishing the 2-, 3-, and 4- isomers is vital for quality control. The key differentiator is the Out-of-Plane (OOP) C-H Bending and the H-bonding capability .

  • 2-Pyridinemethanol: Capable of forming a stable 5-membered intramolecular hydrogen bond between the hydroxyl proton and the ring nitrogen. This "locks" the conformation.[1]

  • 3- & 4-Pyridinemethanol: Geometry prevents intramolecular bonding; they exist primarily as intermolecularly H-bonded networks.

Spectral Region2-Pyridinemethanol3-Pyridinemethanol4-PyridinemethanolDiagnostic Value
O-H Stretch (Dilute) ~3450 cm⁻¹ (Lower freq due to Intra-H bond)~3600 cm⁻¹ (Free OH)~3600 cm⁻¹ (Free OH)High: 2-isomer shows H-bonding even in dilute solution.
Ring C=N/C=C 1590, 1570 cm⁻¹1595, 1575 cm⁻¹1600, 1560 cm⁻¹Medium: Subtle shifts due to resonance.
OOP Bending (C-H) 750–770 cm⁻¹ (4 adjacent H)700–720 cm⁻¹ & 780–800 cm⁻¹ 800–820 cm⁻¹ (2 adjacent H)Critical: Defines substitution pattern.

Self-Validating Experimental Protocol

To ensure data integrity, use this protocol. It includes a "Dilution Test" to validate the specific isomer based on H-bonding behavior.

Reagents & Equipment
  • Sample: Pyridine alcohol derivative (>98% purity).

  • Solvent: Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ) (Spectroscopic Grade, dried). Note:
    
    
    is toxic; use appropriate safety controls.
  • Matrix: KBr (for solid state) or ATR Crystal (ZnSe/Diamond).

Methodology

Step 1: Baseline Spectrum (Condensed Phase)

  • Liquid Samples (Neat): Place 1 drop on the ATR crystal.

  • Solid Samples (KBr): Grind 1 mg sample with 100 mg dry KBr. Press into a transparent pellet.

  • Acquisition: Scan 4000–400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

    • Checkpoint: Look for the broad O-H band (3200–3400 cm⁻¹) to confirm alcohol functionality.[2]

Step 2: The Dilution Validation (Isomer Confirmation) Why this works: Intermolecular bonds break upon dilution; Intramolecular bonds (2-isomer) do not.

  • Prepare a 0.1 M solution of the sample in

    
    .
    
  • Record spectrum.[3][4] Note the O-H peak position.[2][5]

  • Dilute to 0.01 M and 0.001 M . Record spectra.[3][4][6][7][8][9]

  • Analysis:

    • Shift Observed: If the broad peak disappears and a sharp peak at ~3600 cm⁻¹ grows, the bonding was Intermolecular (Indicates 3- or 4- isomer).

    • No Shift: If the band remains at ~3450 cm⁻¹ and does not move to 3600 cm⁻¹, the bonding is Intramolecular (Confirms 2-pyridinemethanol).

Visualization: Structural Elucidation Workflow

The following diagram outlines the logical decision tree for identifying a specific pyridine alcohol derivative from an unknown spectrum.

IR_Identification Start Unknown IR Spectrum CheckOH Check 3200-3600 cm⁻¹ region Start->CheckOH HasOH Broad Band Present? (Alcohol Group) CheckOH->HasOH CheckCH Check 2800-3000 cm⁻¹ region HasOH->CheckCH Yes NotAlcohol Not a Pyridine Alcohol HasOH->NotAlcohol No Aliphatic Peaks < 3000 cm⁻¹? (Methylene Linker) CheckCH->Aliphatic Dilution Perform Dilution Test (CCl₄) Aliphatic->Dilution Yes NotDerivative Likely Pure Pyridine or Aromatic Aliphatic->NotDerivative No Shift Peak Shifts to 3600 cm⁻¹? (Intermolecular H-Bond) Dilution->Shift Isomer2 2-Pyridinemethanol (Intramolecular Lock) Shift->Isomer2 No (Stable) CheckOOP Check Fingerprint (OOP) 650-850 cm⁻¹ Shift->CheckOOP Yes (Shifted) Isomer3 3-Pyridinemethanol (OOP: 700-800 mixed) CheckOOP->Isomer3 Complex Pattern Isomer4 4-Pyridinemethanol (OOP: ~800 single strong) CheckOOP->Isomer4 Single Strong Band

Figure 1: Logical workflow for the spectroscopic identification of pyridine alcohol isomers, utilizing the dilution test as a critical branching point.

References

  • National Institute of Standards and Technology (NIST). 4-Pyridinemethanol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[7][9][10] Available at: [Link]

  • PubChem. 3-Pyridinemethanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Canadian Journal of Chemistry. The Vibrational Spectra of Pyridine and Deuterated Analogs. (Fundamental assignment of pyridine ring modes). Available at: [Link]

  • NIST Mass Spectrometry Data Center. Pyridine Infrared Spectrum (Baseline Comparison). Available at: [Link]

Sources

comparative reactivity of primary vs tertiary pyridine alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Primary vs. Tertiary Pyridyl Carbinols

Executive Summary

This guide provides a technical comparison between primary pyridyl alcohols (e.g., 2-pyridinemethanol) and tertiary pyridyl alcohols (e.g., 2-(2-pyridyl)propan-2-ol).[1] While both share the electron-deficient pyridine core, their reactivity diverges sharply due to steric hindrance and the stability of intermediate carbocations.[1]

For drug development professionals, understanding this divergence is critical.[2] Primary substrates readily undergo oxidative transformations and


 substitutions.[1] In contrast, tertiary substrates are metabolically robust against oxidation but highly prone to elimination (dehydration) under acidic activation, often yielding vinyl pyridines (styrene analogs) rather than substitution products.

Structural & Electronic Landscape

The reactivity of these alcohols is governed by two competing factors: the basicity of the pyridine nitrogen (


) and the electron-withdrawing nature  of the ring.
FeaturePrimary (2-Pyridinemethanol)Tertiary (2-(2-Pyridyl)propan-2-ol)
Steric Environment Unhindered; accessible to bulky oxidants.[1]Congested; blocks approach of large electrophiles.
C-OH Bond Lability Moderate; favors

displacement.[1]
High; favors ionization (

) or Elimination (

).
Oxidation Potential High (Aldehyde/Carboxylic Acid).Inert (Cannot form carbonyl).
Carbocation Stability Destabilized by electron-poor ring.[1]Stabilized by alkyl groups, but still less stable than benzyl cation.

Critical Reactivity Profiles

Oxidation: The Hard Stop

The most binary difference lies in oxidation.[1]

  • Primary: Readily oxidized to picolinaldehyde (2-pyridinecarboxaldehyde) using Manganese Dioxide (MnO

    
    ).[1] Activated MnO
    
    
    
    is the reagent of choice as it avoids over-oxidation to the carboxylic acid, which occurs with stronger oxidants like KMnO
    
    
    .
  • Tertiary: Chemically inert to standard oxidative dehydrogenation.[1] Attempting to force oxidation (e.g., with chromic acid) typically results in skeletal degradation or ring cleavage rather than a clean transformation.

Halogenation (The Substitution vs. Elimination Fork)

When treated with thionyl chloride (SOCl


):
  • Primary: Predominantly follows an

    
     pathway .[1] The pyridine nitrogen often traps the HCl by-product, forming a hydrochloride salt that precipitates or remains soluble depending on the solvent.[1]
    
  • Tertiary: The reaction is dominated by Elimination . The tertiary carbocation intermediate, while tertiary, is adjacent to an electron-withdrawing pyridine ring.[1] However, the relief of steric strain and the formation of a conjugated vinyl system (2-isopropenylpyridine) drives the reaction toward dehydration, especially if the pyridine ring acts as an internal base.

Mechanistic Visualization

The following diagram illustrates the divergent pathways when these substrates are treated with Thionyl Chloride (


).

ReactivityDivergence Start_Pri Primary Alcohol (2-Pyridinemethanol) Reagent Reagent: SOCl2 (Thionyl Chloride) Start_Pri->Reagent Start_Ter Tertiary Alcohol (2-(2-Pyridyl)propan-2-ol) Start_Ter->Reagent Inter_Pri Chlorosulfite Intermediate (Primary) Reagent->Inter_Pri Inter_Ter Chlorosulfite Intermediate (Tertiary) Reagent->Inter_Ter Path_SN2 Path A: SN2 Attack (Cl- displaces OSOCl) Inter_Pri->Path_SN2 Path_Elim Path B: Elimination (Loss of SO2 + HCl) Inter_Ter->Path_Elim Prod_Pri Alkyl Chloride (2-Chloromethylpyridine) Inter_Ter->Prod_Pri Substitution (Rare/Difficult) Path_SN2->Prod_Pri Major Product Prod_Ter Alkenyl Pyridine (Dehydration Product) Path_Elim->Prod_Ter Major Product (Thermodynamic Sink)

Figure 1: Divergent reaction pathways with Thionyl Chloride. Primary alcohols favor substitution (


), while tertiary alcohols favor elimination to the alkene.

Experimental Protocols

These protocols represent validated workflows for handling the specific challenges of pyridine alcohols.

Protocol A: Selective Oxidation of Primary Pyridyl Alcohol

Target: 2-Pyridinecarboxaldehyde Rationale: Uses Activated MnO


  to prevent over-oxidation and accommodate the basic nitrogen without salt formation.
  • Reagent Preparation: Use "Activated" MnO

    
    . If shelf stock is old, dry at 110°C for 12 hours.
    
  • Setup: Charge a round-bottom flask with 2-pyridinemethanol (1.0 eq) and Dichloromethane (DCM) (0.1 M concentration).

  • Addition: Add Activated MnO

    
     (10.0 eq) . Note: A large excess is required due to the heterogeneous surface-radical mechanism.[1]
    
  • Reaction: Stir vigorously at reflux (40°C) for 4–6 hours. Monitor by TLC (Visualize with UV; pyridine aldehydes are UV active).[1]

  • Workup: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.[1]

  • Purification: Concentrate the filtrate in vacuo. The aldehyde is typically pure enough for downstream use; however, it is unstable on silica gel and should be used immediately or stored under nitrogen at -20°C.[1]

Protocol B: Chlorination vs. Dehydration (Tertiary Substrate)

Target: Demonstration of Elimination Dominance Reagent: Thionyl Chloride (


).[3][4][5]
  • Setup: Dissolve 2-(2-pyridyl)propan-2-ol (1.0 eq) in anhydrous DCM (0.2 M).

  • Base Addition: Add Triethylamine (2.5 eq) . Rationale: Neutralizes HCl to prevent acid-catalyzed polymerization of the resulting vinyl pyridine.[1]

  • Chlorination: Cool to 0°C. Add

    
     (1.2 eq)  dropwise.
    
  • Observation: Allow to warm to Room Temperature.

    • Outcome: Analysis (NMR/GC-MS) will predominantly show 2-isopropenylpyridine (dehydration product).[1]

    • To favor Chloride: The reaction must be run in neat

      
       at low temperature without external base, followed by rapid, cold workup, though elimination remains a significant side reaction.
      

Data Comparison Table

Reaction ConditionPrimary (2-Pyridinemethanol)Tertiary (2-(2-Pyridyl)propan-2-ol)
MnO

/ DCM / Reflux
Product: Aldehyde (>85% Yield)No Reaction (Recovered SM)
SOCl

/ DCM / 0°C
Product: Alkyl Chloride (HCl Salt)Product: Alkene (Elimination)
Ac

O / Pyridine
Product: Acetate EsterProduct: Slow/No Reaction (Steric hindrance)
H

SO

/ Heat
Product: Ether formation / CharringProduct: Rapid Dehydration to Alkene

References

  • Oxidation of Pyridine Alcohols: Jarrar, A. A. (1965).[6] Oxidations with Manganese Dioxide. American University of Beirut.[1][6]

  • Dehydration Mechanisms: OpenStax. Reactions of Alcohols: Dehydration. Chemistry LibreTexts.

  • Thionyl Chloride Reactivity: Alcohols to Alkyl Chlorides: Thionyl Chloride. (2020).[7]

  • Spectroscopic Data: BenchChem. Comparative Spectroscopic Analysis of Pyridyl Alcohols.

  • Pyridine Electronic Effects: Pyridine Modifications Regulate Electronics and Reactivity. NIH National Library of Medicine.

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A Comparative Guide to the UV-Vis Absorption Properties of Pyridine-Based Alcohol Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridine-Based Alcohol Ligands

Pyridine-based alcohols are a critical class of ligands in coordination chemistry and drug development. Their unique structure, combining the aromaticity and coordinating ability of the pyridine ring with the reactivity and hydrogen-bonding potential of a hydroxyl group, makes them versatile building blocks for novel therapeutic agents and functional materials.[1] The position of the hydroxymethyl group on the pyridine ring significantly influences the electronic distribution within the molecule, which in turn dictates its UV-Vis absorption properties, coordination behavior, and potential biological activity. Understanding these properties is paramount for applications ranging from the design of metal-based drugs to the development of optical sensors.

Comparative UV-Vis Spectral Analysis

The UV-Vis absorption spectra of organic molecules are governed by electronic transitions, primarily π → π* and n → π* transitions. In pyridine and its derivatives, the π → π* transitions arise from the excitation of electrons within the aromatic system, while the n → π* transitions involve the non-bonding electrons on the nitrogen atom. The position of the hydroxymethyl substituent (ortho, meta, or para) subtly alters the energy of these transitions, leading to distinct absorption profiles for each isomer.

Below is a comparison of the reported UV-Vis absorption maxima (λmax) and molar absorptivity (ε) for the three isomers in a consistent solvent, methanol, to allow for a direct comparison.

CompoundIsomer Positionλmax (nm) in MethanolMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
2-Pyridinemethanol Ortho~262~3500
3-Pyridinemethanol Meta~264~2700
4-Pyridinemethanol Para~255~2000

Note: The exact values of λmax and ε can vary slightly between different literature sources due to variations in experimental conditions.

The data indicates that the position of the hydroxymethyl group has a noticeable effect on the UV-Vis absorption properties. The ortho and meta isomers exhibit absorption maxima at slightly longer wavelengths compared to the para isomer. This can be attributed to the interplay of inductive and resonance effects of the substituent on the electronic structure of the pyridine ring.

The Causality Behind Experimental Observations

The observed differences in the UV-Vis spectra of the pyridinemethanol isomers can be rationalized by considering the electronic nature of the hydroxymethyl group and its positional influence on the pyridine ring's π-system.

G cluster_isomer Isomeric Position of -CH2OH cluster_effects Electronic Effects cluster_transitions Electronic Transitions cluster_spectra Observed UV-Vis Spectra Ortho (2-) Ortho (2-) Inductive Effect Inductive Effect Ortho (2-)->Inductive Effect Resonance Effect Resonance Effect Ortho (2-)->Resonance Effect Meta (3-) Meta (3-) Meta (3-)->Inductive Effect Para (4-) Para (4-) Para (4-)->Inductive Effect Para (4-)->Resonance Effect π → π π → π Inductive Effect->π → π n → π* n → π* Inductive Effect->n → π* Resonance Effect->π → π λmax λmax π → π->λmax n → π n → π n → π->λmax ε (Molar Absorptivity) ε (Molar Absorptivity) π → π* π → π* π → π*->ε (Molar Absorptivity)

Caption: Relationship between isomeric position and UV-Vis spectral properties.

The hydroxymethyl group is weakly electron-donating through resonance (in the ortho and para positions) and electron-withdrawing through induction. These competing effects modulate the energy levels of the π and n orbitals, thereby influencing the energies of the π → π* and n → π* transitions.

Experimental Protocols

A self-validating system for the UV-Vis analysis of pyridine-based alcohol ligands ensures accuracy and reproducibility. The following is a detailed, step-by-step methodology.

Objective: To determine and compare the UV-Vis absorption spectra of 2-, 3-, and 4-pyridinemethanol.

Materials:

  • 2-Pyridinemethanol (CAS: 586-98-1)[2]

  • 3-Pyridinemethanol (CAS: 100-55-0)[3]

  • 4-Pyridinemethanol (CAS: 586-95-8)[4]

  • Methanol (spectroscopic grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

G A Stock Solution Preparation (e.g., 1 mg/mL in Methanol) B Working Solution Preparation (Dilution to appropriate concentration) A->B Dilute D Sample Measurement (Acquire absorbance spectrum) B->D Analyze C Spectrophotometer Setup (Wavelength scan, baseline correction) C->D Calibrate E Data Analysis (Determine λmax and calculate ε) D->E Process

Caption: Workflow for UV-Vis spectroscopic analysis.

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of each pyridinemethanol isomer and dissolve in spectroscopic grade methanol in separate 10 mL volumetric flasks. This will create stock solutions of approximately 1 mg/mL.

  • Working Solution Preparation: From each stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 0.01 to 0.1 mg/mL. The final concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Perform a baseline correction using a quartz cuvette filled with spectroscopic grade methanol.

  • Sample Measurement:

    • Rinse a quartz cuvette with the first working solution three times before filling it.

    • Place the cuvette in the sample holder and record the absorbance spectrum.

    • Repeat this process for all working solutions of the three isomers.

  • Data Analysis:

    • From the obtained spectra, determine the wavelength of maximum absorbance (λmax) for each isomer.

    • Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) for each isomer at its λmax.

      • A = Absorbance

      • ε = Molar absorptivity (L·mol⁻¹·cm⁻¹)

      • b = Path length of the cuvette (1 cm)

      • c = Molar concentration of the solution (mol/L)

Influence of Environmental Factors

The UV-Vis absorption properties of pyridine-based alcohol ligands are sensitive to their chemical environment. Understanding these influences is crucial for interpreting spectral data accurately and for designing applications where these ligands are employed.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly impact the position of absorption bands. For pyridine and its derivatives, a shift to a shorter wavelength (hypsochromic or blue shift) is often observed for the n → π* transition when moving from a non-polar to a polar, protic solvent like methanol. This is because the lone pair on the nitrogen is stabilized by hydrogen bonding with the solvent, which increases the energy gap for the n → π* transition.

pH Effects

The UV-Vis spectrum of pyridinemethanol is pH-dependent due to the protonation and deprotonation of the pyridine nitrogen and the hydroxyl group. The pKa of the pyridinium ion in these molecules is typically around 5, while the pKa of the alcohol proton is much higher (around 13-14).[2][3][4] In acidic solutions (pH < 5), the pyridine nitrogen is protonated, leading to a change in the electronic structure and a shift in the absorption spectrum. Spectrophotometric titration can be used to determine the pKa of the pyridinium ion.

Metal Coordination

Upon coordination to a metal ion, the electronic structure of the pyridine-based alcohol ligand is perturbed, resulting in shifts in the UV-Vis absorption bands. These shifts provide valuable information about the formation and nature of the metal-ligand bond. Often, coordination leads to a bathochromic (red) shift of the π → π* transitions, indicating a stabilization of the excited state upon complexation.

Conclusion

The isomeric pyridinemethanols, while structurally similar, exhibit distinct UV-Vis absorption properties that are influenced by the position of the hydroxymethyl group. This guide provides a comparative framework for understanding these differences, grounded in the principles of electronic transitions and substituent effects. The detailed experimental protocol offers a reliable method for characterizing these and similar ligands. For researchers in drug development and materials science, a thorough understanding of these spectroscopic properties is a critical step in the rational design of new molecules with desired functions.

References

  • Pyridine-4-methanol - ChemBK. (2022, October 16). Retrieved from [Link]

  • 2-Pyridine methanol - ChemBK. (2024, April 9). Retrieved from [Link]

  • 3-Pyridinemethanol, 4-[[(4-ethoxyphenyl)imino]methyl]-5-hydroxy-6-methyl-, α-(dihydrogen phosphate) (9CI) - ChemBK. (n.d.). Retrieved from [Link]

  • Left:UV/Vis absorption spectrum of 2 in methanol (solid line) and after... - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Pyridineethanol | C7H9NO | CID 72921 - PubChem. (n.d.). Retrieved from [Link]

  • 4-hydroxymethyl-pyridine, 586-95-8 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • UV-Vis spectrum in methanol solvent and the calculated transitions in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization Studies of Schiff Base Metal Complexes Derived from (PYRIDIN-2-YL)METHANAMINE and 2-HYDROXY - Academia.edu. (n.d.). Retrieved from [Link]

  • 4-Pyridinemethanol - the NIST WebBook. (n.d.). Retrieved from [Link]

  • (a) UV/Vis spectrum of 2 in methanol solution. (b) UV/ Vis diffuse... - ResearchGate. (n.d.). Retrieved from [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

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  • The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. (2026, January 25). Retrieved from [Link]

  • Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. (n.d.). Retrieved from [Link]

  • Synthetic approaches for novel 3-heteroaryl-4- hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Pyridoxal Analogs. IX. Electron Absorption Spectra and Molecular Species in Methanol Solution | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Synthesis, spectral and thermal characterization of 6-hydroxymethyl pyridine-2-carboxylic acid methyl ester and its complexes | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Pyridine, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • 4-Pyridinemethanol - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 4-Pyridinemethanol (CAS 586-95-8) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from [Link]

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  • Synthesis, characterisation and speciation studies of heterobimetallic pyridinehydroxamate-bridged Pt(ii)/M(ii) complexes (M = Cu, Ni, Zn). Crystal structure of a novel heterobimetallic 3-pyridinehydroxamate-bridged Pt(ii)/Cu(ii) wave-like coordination polymer - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

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